beta-Ionone
Description
Beta-ionone is an ionone that is but-3-en-2-one substituted by a 2,6,6-trimethylcyclohex-1-en-1-yl group at position 4. It has a role as an antioxidant and a fragrance.
β-ionone is a natural product found in Nepeta nepetella, Vitis rotundifolia, and other organisms with data available.
beta-Ionone is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |
|---|---|---|
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InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+ | |
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InChI Key |
PSQYTAPXSHCGMF-BQYQJAHWSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C | |
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Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Record name | BETA-IONONE | |
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DSSTOX Substance ID |
DTXSID4021769 | |
| Record name | beta-Ionone | |
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Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery., Liquid, colourless to pale-yellow liquid with a warm, woody, dry odour | |
| Record name | BETA-IONONE | |
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| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- | |
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| Record name | beta-Ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |
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Boiling Point |
284 °F at 18 mmHg (NTP, 1992), 271 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/, 266.00 to 269.00 °C. @ 760.00 mm Hg | |
| Record name | BETA-IONONE | |
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| Record name | beta-Ionone | |
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| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
greater than 235 °F (NTP, 1992), > 113 °C (> 235 °F) - closed cup | |
| Record name | BETA-IONONE | |
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| Record name | beta-Ionone | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 169 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol (in ethanol) | |
| Record name | BETA-IONONE | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.9462 (NTP, 1992) - Less dense than water; will float, 0.9461 at 20/4 °C, 0.940-0.947 | |
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| Record name | beta-Ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.054 mm Hg at 25 °C | |
| Record name | beta-Ionone | |
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Color/Form |
Colorless to pale, straw-colored liquid | |
CAS No. |
14901-07-6, 79-77-6, 85949-43-5 | |
| Record name | BETA-IONONE | |
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| Record name | β-Ionone | |
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| Record name | trans-beta-Ionone | |
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| Record name | 4-(2,6,6-Trimethyl-1(or 2)-cyclohexen-1-yl)-3-buten-2-one | |
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| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- | |
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| Record name | (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |
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| Record name | 4-(2,6,6-trimethylcyclohex-1-ene-1-yl)-but-3-ene-2-one | |
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| Record name | .BETA.-IONONE | |
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Melting Point |
-35 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Anticancer Mechanism of Action of Beta-Ionone
Introduction
Beta-ionone, a cyclic terpenoid and a fragrant end-ring analog of β-carotene, is naturally present in a variety of fruits, vegetables, and flowers.[1][2][3] Beyond its aromatic properties, a growing body of scientific evidence has illuminated its potential as a potent anticancer agent.[1][3] This technical guide provides a comprehensive exploration of the molecular mechanisms through which beta-ionone exerts its antitumor effects on cancer cells, intended for researchers, scientists, and professionals in drug development. This document will delve into the compound's impact on critical cellular processes, including the induction of programmed cell death (apoptosis), cell cycle regulation, and the modulation of key signaling pathways.
I. Core Anticancer Mechanisms of Beta-Ionone
Beta-ionone's anticancer activity is not attributed to a single mode of action but rather to a multi-pronged attack on the cellular machinery that governs cancer cell proliferation and survival.[3][4] The primary mechanisms that have been elucidated are the induction of apoptosis, the arrest of the cell cycle, and the modulation of crucial intracellular signaling pathways.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A hallmark of cancer is the evasion of apoptosis. Beta-ionone has been demonstrated to effectively reinstate this crucial process in various cancer cell lines.[4][5][6] The pro-apoptotic effects of beta-ionone are mediated through both the extrinsic and intrinsic apoptotic pathways.
Extrinsic Pathway Activation:
Beta-ionone has been shown to enhance the sensitivity of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a key initiator of the extrinsic apoptotic pathway.[5] This sensitization is achieved, in part, through the upregulation of Death Receptor 5 (DR5) on the cell surface.[5] The transcription factor Sp1 plays a crucial role in this upregulation.[5] Concurrently, beta-ionone abrogates TRAIL-induced activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic proteins.[5] This dual action of upregulating a death receptor while suppressing anti-apoptotic signaling significantly lowers the threshold for apoptosis induction.
Intrinsic (Mitochondrial) Pathway Involvement:
The intrinsic apoptotic pathway, centered around the mitochondria, is also a key target of beta-ionone. Evidence suggests that beta-ionone can induce mitochondrial dysfunction, leading to a decrease in the mitochondrial membrane potential.[4][7] This disruption of the mitochondrial integrity is a critical step in the intrinsic pathway, culminating in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8] The release of these factors triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.[5][8]
Furthermore, beta-ionone modulates the balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic pathway.[9][10][11] This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9][11] Beta-ionone can shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins, thereby promoting the permeabilization of the outer mitochondrial membrane.[4][9][10][11]
The convergence of these actions leads to the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing cell death, beta-ionone effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest.[6][12] The most commonly observed points of arrest are the G1 and S phases of the cell cycle.[4][6]
This cell cycle blockade is orchestrated by beta-ionone's ability to modulate the expression and activity of key cell cycle regulatory proteins.[6][12] Specifically, it has been shown to downregulate the levels of cyclin-dependent kinase 4 (Cdk4) and its regulatory partner, Cyclin D1.[6] These proteins are critical for the progression of the cell through the G1 phase. By inhibiting their expression, beta-ionone prevents cancer cells from entering the S phase, the DNA synthesis phase, thereby effectively stopping their division. Additionally, beta-ionone has been observed to modulate other cyclins and CDKs, such as Cdk-1 and Cdk-2, as well as cyclin-dependent kinase inhibitors like p21 and p27, further contributing to cell cycle arrest.[12]
Modulation of Key Signaling Pathways
The aberrant signaling pathways that drive cancer growth and survival are primary targets for many anticancer agents, and beta-ionone is no exception. It has been shown to interfere with several critical signaling cascades.
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[13][14][15] Beta-ionone has been reported to inhibit the PI3K/Akt pathway, leading to a reduction in the phosphorylation and activation of Akt.[4][16] This inhibition can, in turn, suppress downstream pro-survival signals and contribute to the induction of apoptosis.[4][16]
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.[17] Beta-ionone has been shown to modulate the MAPK pathway, with some studies indicating an activation of the p38 MAPK pathway, which is often associated with stress responses and apoptosis.[18]
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway plays a significant role in embryonic development and tissue homeostasis, and its dysregulation is strongly linked to the development of several cancers.[19] There is evidence to suggest that beta-ionone can inhibit the Wnt/β-catenin signaling pathway, thereby suppressing cancer cell proliferation and inducing apoptosis.[20]
LKB1/AMPK Signaling: In renal cell carcinoma, beta-ionone has been found to activate the LKB1/AMPK signaling pathway, which leads to the induction of autophagy.[21][22] Autophagy, or cellular self-digestion, can have a dual role in cancer. However, in this context, beta-ionone-induced autophagy appears to contribute to the inhibition of cancer cell proliferation.[21][22]
NF-κB and COX-2 Inhibition: Beta-ionone has also been shown to downregulate the activity of NF-κB, a key transcription factor that promotes inflammation and cell survival.[5] Furthermore, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that contributes to inflammation and carcinogenesis.[18]
HMG-CoA Reductase: Some initial studies suggested that beta-ionone might exert its effects by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[6] This pathway is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell growth. However, other studies have indicated that beta-ionone can inhibit cancer cell proliferation and induce cell cycle arrest without affecting HMG-CoA reductase activity, suggesting this may not be its primary anticancer mechanism in all contexts.[23]
II. Quantitative Efficacy of Beta-Ionone
The in vitro anticancer activity of beta-ionone is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Cancer Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| DU145 | Prostate Carcinoma | 210 | [6] |
| LNCaP | Prostate Carcinoma | 130 | [6] |
| PC-3 | Prostate Adenocarcinoma | 130 | [6] |
These values demonstrate that beta-ionone exhibits cytotoxic effects against prostate cancer cells in a concentration-dependent manner.
III. Experimental Protocols for Investigating Beta-Ionone's Mechanism of Action
To elucidate the molecular mechanisms of beta-ionone, a series of well-established in vitro assays are typically employed. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of beta-ionone (e.g., 0, 50, 100, 150, 200, 250 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with beta-ionone at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with beta-ionone as described above and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting
Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse the beta-ionone-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against caspases, Bcl-2 family proteins, cyclins, CDKs, or signaling pathway components).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
IV. Visualizing the Molecular Pathways
Signaling Pathways Modulated by Beta-Ionone
Caption: Signaling pathways modulated by beta-ionone in cancer cells.
Experimental Workflow for Apoptosis Detection
Caption: Experimental workflow for apoptosis detection.
V. Conclusion
Beta-ionone presents a compelling profile as a potential anticancer agent, demonstrating a multifaceted mechanism of action that targets fundamental cancer cell vulnerabilities. Its ability to induce apoptosis through both extrinsic and intrinsic pathways, halt the cell cycle, and modulate a range of oncogenic signaling pathways underscores its therapeutic potential. The convergence of these activities makes beta-ionone a promising candidate for further preclinical and clinical investigation, both as a standalone therapy and in combination with existing anticancer drugs. The experimental protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers dedicated to advancing our understanding and application of this natural compound in the fight against cancer.
References
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Kim, M. O., Moon, D. O., Kang, C. H., Kwon, T. K., Choi, Y. H., & Kim, G. Y. (2010). beta-Ionone enhances TRAIL-induced apoptosis in hepatocellular carcinoma cells through Sp1-dependent upregulation of DR5 and downregulation of NF-kappaB activity. Molecular Cancer Therapeutics, 9(4), 833–843. [Link]
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Paparella, A., Shaltiel-Harpaz, L., & Ibdah, M. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants, 10(4), 747. [Link]
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Aloum, L., Alefishat, E., & Ibdah, M. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5842. [Link]
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Jones, C. D., Carrow, K., Elson, C. E., & Henning, S. M. (2005). β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. The Journal of Nutrition, 135(4), 679–684. [Link]
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Zhang, L., Wang, Y., Wu, J., Zhang, Y., & Wang, J. (2024). β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway. PLoS One, 19(9), e0309831. [Link]
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Singh, S., Singh, S. K., & Singh, P. P. (2025). β-Ionone derived apoptosis inducing endoperoxides; Discovery of potent leads for anticancer agents. Bioorganic & Medicinal Chemistry, 137, 117989. [Link]
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Aloum, L., Alefishat, E., & Ibdah, M. (2020). Ionone Is More than a Violet's Fragrance: A Review. Semantic Scholar. [Link]
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Dong, H. W., Wang, K., Zhang, S., Sun, W. G., Liu, Q., & Yang, C. (2019). Beta-ionone-inhibited proliferation of breast cancer cells by inhibited COX-2 activity. Archives of Toxicology, 93(10), 2829–2840. [Link]
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Hou, G., Ma, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2023). β-Ionone represses renal cell carcinoma progression through activating LKB1/AMPK-triggered autophagy. Journal of Biochemical and Molecular Toxicology, 37(4), e23331. [Link]
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Ren, D., Chen, Y., & Wang, T. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1173489. [Link]
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Paparella, A., Shaltiel-Harpaz, L., & Ibdah, M. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI. [Link]
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Xu, Y., Li, Y., Ma, C., Wei, Z., & Liu, G. (2025). 3-Hydroxy-β-ionone Suppresses Breast Cancer Progression by Inducing Apoptosis and Blocking EMT Through the TGF-β/Smad Signaling Pathway. Journal of Natural Products, 88(9), 2139–2149. [Link]
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Xie, W., Li, M., Wang, Y., Chen, Y., & Xu, Y. (2023). β-ionone inhibits the Wnt/β-catenin pathway and EMT in vivo. ResearchGate. [Link]
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Zhang, L., Wang, Y., Wu, J., Zhang, Y., & Wang, J. (2024). β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway. PLOS ONE. [Link]
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Ansari, A. J., & Emami, S. (2016). β-Ionone and Its Analogs as Promising Anticancer Agents. European Journal of Medicinal Chemistry, 123, 37–49. [Link]
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Ansari, A. J., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. ResearchGate. [Link]
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Li, P., Li, Y. M., Zhang, G. F., Wang, Z. Y., Liu, G. Y., & Yang, L. (2021). Cinnamic acid/β-ionone hybrids: synthesis and in vitro anticancer activity evaluation. Monatshefte für Chemie - Chemical Monthly, 152(6), 725-733. [Link]
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Siems, W., Salerno, C., Sommerburg, O., & Crifò, C. (2003). Beta-carotene cleavage products induce oxidative stress in vitro by impairing mitochondrial respiration. Medical Science Monitor, 9(1), BR1-BR7. [Link]
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Warren, C. F., & Kiss, Z. (2006). Mechanisms of Action of Bcl-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 4(12), a008709. [Link]
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Robinson, T. O., Tai, W., Taylor, M. J., & O'Brien, B. A. (2022). Targeting the PI3K/Akt signaling pathway in pancreatic β-cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes. Immunology & Cell Biology, 100(4), 264–277. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 63. [Link]
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Syed, F., & Sádaba, M. C. (2024). β-Cell Mitochondrial Dysfunction: Underlying Mechanisms and Potential Therapeutic Strategies. International Journal of Molecular Sciences, 25(5), 2639. [Link]
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Tewari, D., Patni, P., Bishayee, A., Sah, A. N., & Bishayee, A. (2022). Inhibition of PI3K/Akt/mTOR signaling by natural products. ResearchGate. [Link]
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Czabotar, P. E., & Lessene, G. (2017). BCL-2 family proteins: Changing partners in the dance towards death. ResearchGate. [Link]
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Hou, G., Ma, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2023). β-Ionone represses renal cell carcinoma progression through activating LKB1/AMPK-triggered autophagy. Journal of Biochemical and Molecular Toxicology, 37(4), e23331. [Link]
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Chen, Y., & Baines, C. P. (2015). Multiple Functions of BCL-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 7(8), a024444. [Link]
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Canovas, B., & Nebreda, Á. R. (2021). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cells, 10(6), 1530. [Link]
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Pasqualini, S., & Reale, L. (2013). Ozone-induced caspase-like activities are dependent on early ion channel regulations and ROS generation in Arabidopsis thaliana cells. Plant Signaling & Behavior, 8(11), e26233. [Link]
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Cell Signaling Technology, Inc. (2010, August 19). PI3K / Akt Upstream Signaling from Cell Signaling Technology, Inc. [Video]. YouTube. [Link]
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Chantôme, A., & Potier-Cartereau, M. (2020). Interplay Between Ion Channels and the Wnt/β-Catenin Signaling Pathway in Cancers. Frontiers in Physiology, 11, 584964. [Link]
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Physicochemical Properties and Bio-Functional Dynamics of Beta-Ionone: An Advanced Technical Guide
Executive Summary
Beta-ionone (β-Ionone; CAS 79-77-6) is a cyclic terpenoid (C13H20O) and a primary cleavage product of β-carotene.[1] While historically categorized as a fragrance ingredient due to its characteristic violet and woody olfactory profile, modern research has repositioned it as a potent bioactive pharmacophore. This guide dissects its physicochemical stability, spectroscopic fingerprint, and molecular mechanism of action—specifically its ligand-gated activation of the ectopic olfactory receptor OR51E2 in oncogenic signaling.
Molecular Architecture & Structural Dynamics
Structural Configuration
Beta-ionone is characterized by a trimethylcyclohexenyl ring conjugated to an enone side chain. This conjugation is the critical determinant of its UV absorption and chemical reactivity.
-
Conjugation System: The
-unsaturated ketone moiety extends conjugation into the cyclohexene ring. This electronic delocalization imparts greater thermodynamic stability compared to its isomer, -ionone, where the double bond is endocyclic but non-conjugated. -
Chirality: Unlike
-ionone, -ionone is achiral due to the symmetry of the ring double bond position relative to the side chain, simplifying purification and standardization in pharmaceutical applications.
Physicochemical Data Summary
| Property | Value | Experimental Condition / Note |
| Molecular Formula | C₁₃H₂₀O | - |
| Molecular Weight | 192.30 g/mol | - |
| Appearance | Pale yellow to colorless liquid | Oxidizes to yellow/brown upon air exposure |
| Boiling Point | 267.1°C | @ 760 mmHg |
| Melting Point | -35°C | - |
| Density | 0.945 g/cm³ | @ 20°C |
| Refractive Index ( | 1.520 | High polarizability due to conjugation |
| Vapor Pressure | 0.0094 hPa | @ 20°C (Low volatility) |
| LogP (Octanol/Water) | 4.0 ± 0.2 | Highly Lipophilic |
| Water Solubility | ~169 mg/L | Practically insoluble; requires surfactant/co-solvent |
| Flash Point | >113°C | Closed Cup |
Spectroscopic Characterization (Fingerprinting)
Reliable identification requires a multi-modal approach. The following spectral peaks are diagnostic for
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 192 (Strong intensity due to conjugated stability). -
Base Peak: m/z 177. Formed by the loss of a methyl group (
), typically from the gem-dimethyl group on the ring, followed by ring expansion/stabilization. -
Characteristic Fragment: m/z 43 (Acetyl group,
), confirming the methyl ketone side chain.
Nuclear Magnetic Resonance (NMR)
-
H NMR (500 MHz, CDCl
):- 1.07 (s, 6H): Gem-dimethyl group.
- 1.77 (s, 3H): Methyl group on the ring double bond.
- 2.29 (s, 3H): Methyl ketone group.
-
6.11 (d,
Hz, 1H): Vinyl proton to carbonyl (trans). -
7.27 (d,
Hz, 1H): Vinyl proton to carbonyl (trans). -
Note: The large coupling constant (
Hz) confirms the trans (E) configuration of the side chain double bond.
UV-Vis Spectroscopy
- : 296 nm (in Ethanol).
-
Mechanism:
transition of the extended conjugated system. This is a red-shift compared to -ionone (~228 nm), serving as a rapid purity check against isomeric contamination.
Stability & Reactivity Profile
Oxidative Degradation
Beta-ionone is sensitive to autoxidation, particularly at the electron-rich endocyclic double bond and the conjugated side chain.
-
Primary Degradants:
-
5,6-Epoxy-
-ionone: Formed via electrophilic attack of oxygen species on the ring double bond. -
Dihydroactinidiolide: A lactone formed via extensive oxidative cleavage and rearrangement.
-
-
Prevention: Storage under inert gas (Argon/Nitrogen) at 4°C is mandatory for analytical standards. Tocopherol (Vitamin E) is often added as a stabilizer in non-analytical grades.
Chemical Isomerization
Under acidic conditions or UV irradiation,
Biological Interface: The OR51E2 Pathway[4]
Recent oncology research identifies
Mechanism of Action
Unlike general cytotoxicity,
-
Binding:
-Ionone binds to the transmembrane OR51E2. -
Transduction: Activates the
subunit of the G-protein complex. -
Signaling: Triggers PI3K
and ARF1 (ADP-ribosylation factor 1) translocation to the Golgi. -
Effector: Phosphorylation of MAPK/ERK (Extracellular Signal-Regulated Kinase).
-
Outcome: Paradoxical cell cycle arrest (G1 phase) and apoptosis in varying contexts (dose-dependent).
Figure 1: Signal transduction pathway of Beta-Ionone mediated tumor suppression via OR51E2.
Experimental Protocols
Protocol: Quantitative Analysis via HS-SPME-GC-MS
Rationale: Due to its semi-volatility and hydrophobicity, Headspace Solid-Phase Microextraction (HS-SPME) is superior to liquid extraction, minimizing solvent waste and preventing artifact formation during heating.
Materials:
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – covers wide polarity range.
-
Internal Standard:
-Ionone-d3 or 2-Octanol.
Step-by-Step Workflow:
-
Sample Prep:
-
Dispense 5 mL of aqueous sample (or diluted emulsion) into a 20 mL headspace vial.
-
Add 1.5 g NaCl (salting out effect increases volatility).
-
Add 10 µL Internal Standard (50 ppm).
-
Seal with magnetic screw cap (PTFE/Silicone septum).
-
-
Extraction (Automated):
-
Incubation: 10 min @ 60°C (equilibrium).
-
Extraction: Expose fiber for 30 min @ 60°C with agitation (250 rpm).
-
-
GC-MS Analysis:
-
Desorption: 3 min @ 250°C (splitless mode).
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 250°C (hold 5 min).
-
-
Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 177, 192.
-
Qualifier Ions: m/z 43, 159.
-
-
Figure 2: Optimized HS-SPME-GC-MS workflow for trace quantification of Beta-Ionone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638014, Beta-Ionone. Retrieved from [Link]
-
Neuhaus, E. M., et al. (2009). Activation of an olfactory receptor inhibits proliferation of prostate cancer cells.[2] Journal of Biological Chemistry. (Mechanistic source for OR51E2 pathway).
-
Langen, J., et al. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone... using multidimensional gas chromatography. Analytical and Bioanalytical Chemistry.[3] Retrieved from [Link]
-
Carl Roth GmbH. Safety Data Sheet: Beta-Ionone. (Source for physicochemical safety data). Retrieved from [Link]
-
Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone.[4] International Journal of Chemistry.[4] (Source for fragmentation mechanisms).[4][5]
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A Technical Guide to Investigating the Antimicrobial Properties of β-Ionone
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preliminary investigation of the antimicrobial effects of β-ionone. It consolidates current understanding, explains the causal reasoning behind experimental designs, and offers detailed, validated protocols for laboratory assessment.
Introduction: β-Ionone as a Bioactive Compound
β-ionone is a naturally occurring volatile organic compound (VOC) derived from the enzymatic cleavage of carotenoids, such as β-carotene[1][2][3]. It is widely distributed in various plants, contributing to the characteristic aroma of flowers like roses and violets, as well as many fruits and vegetables[1][4]. Beyond its role as a fragrance and flavor agent, β-ionone and other apocarotenoids are involved in plant defense mechanisms, acting as insect repellants or attractants and possessing inherent antibacterial and fungicidal properties[1][2][3]. In recent years, its broader biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, have garnered significant interest within the biomedical and pharmaceutical communities[2][3][5].
This guide focuses on the foundational studies required to characterize the antimicrobial potential of β-ionone, providing a framework for reproducible and insightful preliminary research.
Elucidating the Antimicrobial Spectrum and Mechanism of Action
Preliminary studies have demonstrated that β-ionone exhibits a range of antimicrobial activities. The efficacy of these actions is dependent on the microbial species and the concentration of the compound. Understanding the precise mechanisms is crucial for its potential development as a therapeutic agent.
Antibacterial Effects
β-ionone has shown activity against both Gram-positive and Gram-negative bacteria. The primary mechanism investigated to date involves the induction of cellular stress and damage to critical biomolecules.
Causality of Action: Induction of Oxidative Stress
Research utilizing specific bioluminescent lux-biosensors with Escherichia coli has provided significant insights into β-ionone's mode of action[6]. It was determined that β-ionone induces oxidative stress through a specific pathway mediated by the OxyR/OxyS regulon, while not affecting the SoxR/SoxS regulon[6].
-
Expertise & Experience: The OxyR protein is a key sensor of hydrogen peroxide stress. Upon oxidation, it activates the transcription of genes that encode for protective enzymes (e.g., catalase, encoded by katG) and DNA-binding proteins (e.g., Dps) that shield DNA from damage. The finding that β-ionone activates promoters for katG and dps strongly indicates that the cell is attempting to mitigate oxidative damage caused by the compound[6].
-
Trustworthiness: The use of specific lux-biosensor strains, where the expression of a stress-response gene is coupled to light production, provides a real-time, quantitative measure of a specific stress pathway's activation. This self-validating system directly links the presence of β-ionone to a defined cellular response.
At higher concentrations (≥50 μM), β-ionone also weakly induces promoters related to protein and DNA damage, suggesting that if the initial oxidative stress is not sufficiently managed by the cell's defenses, it can lead to broader macromolecular damage[6]. Furthermore, β-ionone was found to inhibit the refolding of heat-inactivated proteins, indicating a potential disruption of chaperone systems[6].
Antifungal Effects
β-ionone and its derivatives have demonstrated notable antifungal activity against various phytopathogenic fungi, including Fusarium solani, Botrytis cinerea, and Verticillium dahliae[7]. Studies on synthetic derivatives have further highlighted its potential, with some thiazolylhydrazone derivatives of β-ionone showing significant inhibitory effects against fungi like Poria vaporaria[8][9][10].
Causality of Action: Spore Germination Inhibition
The primary mechanism observed for antifungal action is the inhibition of spore germination[7]. One study noted that a C18 ketone derivative of β-ionone could inhibit spore germination by 94-100% at concentrations between 0.005% and 0.05%[7]. This suggests that the compound interferes with the metabolic or structural processes essential for the transition from a dormant spore to a vegetative hypha. The precise molecular targets for this inhibition are an active area for further research.
Anti-Biofilm Activity
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics[11][12]. The ability to inhibit or eradicate biofilms is a highly desirable attribute for a novel antimicrobial agent. Preliminary studies indicate that β-ionone can reduce the formation of biofilms by certain bacteria, suggesting a potential role as a quorum sensing (QS) inhibitor[13].
-
Expertise & Experience: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production[14][15]. Compounds that interfere with QS signaling can prevent the activation of these collective actions without necessarily killing the bacteria, which may exert less selective pressure for resistance development[14][16]. The observed reduction in biofilm formation by β-ionone suggests it may be interfering with the synthesis, detection, or signal transduction of autoinducer molecules[13].
Core Experimental Protocols
To ensure scientific rigor and reproducibility, standardized methods must be employed. The following protocols are adapted from established standards for testing the antimicrobial properties of natural compounds, which are often hydrophobic and volatile[17][18][19].
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[20]. The broth microdilution method is a highly standardized and widely used technique for quantitative MIC determination[17][19][21].
Protocol: Broth Microdilution Assay
-
Preparation of β-ionone Stock:
-
Rationale: β-ionone is hydrophobic and requires a solvent for dissolution in aqueous culture media. Dimethyl sulfoxide (DMSO) is commonly used. It is critical to ensure the final concentration of the solvent in the assay does not affect microbial growth.
-
Procedure: Prepare a concentrated stock solution of β-ionone (e.g., 10 mg/mL) in sterile DMSO.
-
-
Preparation of Microtiter Plate:
-
Procedure: Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells A-H in columns 2-12 of a 96-well plate. Add 200 µL of broth to column 1 (negative control).
-
Add 20 µL of the β-ionone stock solution to the first well of a separate dilution plate and perform serial two-fold dilutions in the appropriate solvent.
-
Transfer a small, precise volume (e.g., 2 µL) from the dilution plate to the corresponding wells of the assay plate to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Rationale: A standardized inoculum density is crucial for reproducible MIC results. The McFarland standard is used to estimate cell density.
-
Procedure: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Procedure: Add 100 µL of the standardized inoculum to each well (except the negative control wells in column 1).
-
Controls:
-
Negative Control (Column 1): Broth only. Should remain clear.
-
Positive Control (Column 12): Broth + Inoculum (no β-ionone). Should show robust growth.
-
Solvent Control: A separate well containing the highest concentration of DMSO used in the assay to confirm it has no inhibitory effect.
-
-
Incubate the plate at 37°C for 18-24 hours for most bacteria or at 35°C for 24-48 hours for fungi.
-
-
Endpoint Determination:
-
Procedure: The MIC is the lowest concentration of β-ionone at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD₆₀₀). An indicator dye like resazurin or INT can also be added to aid visualization of metabolic activity.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an agent required to kill 99.9% of the initial microbial inoculum[20][22]. This is a critical step to determine if a compound is static (inhibits growth) or cidal (kills the organism).
Protocol: MBC/MFC Determination
-
Procedure: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
Endpoint Determination: The MBC/MFC is the lowest concentration from the MIC plate that results in no colony growth on the subculture agar plate, corresponding to a 99.9% reduction in CFU/mL compared to the initial inoculum count[22].
Data Presentation and Interpretation
Quantitative data from antimicrobial testing should be summarized for clear comparison and interpretation.
Table 1: Antimicrobial Spectrum of β-Ionone and its Derivatives
| Microorganism | Type | Effect Observed | Concentration | Reference |
| Escherichia coli | Gram-negative Bacteria | Induces oxidative stress | ≥ 50 µM | [6] |
| Bacillus subtilis | Gram-positive Bacteria | No oxidative stress observed | N/A | [6] |
| Staphylococcus aureus | Gram-positive Bacteria | Susceptible to derivatives | - | [7] |
| Streptococcus pyogenes | Gram-positive Bacteria | Susceptible to derivatives | - | [7] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Biofilm formation inhibited | - | [13] |
| Fusarium solani | Fungus | Spore germination inhibited | 0.005% - 0.05% (derivative) | [7] |
| Botrytis cinerea | Fungus | Spore germination inhibited | 0.005% - 0.05% (derivative) | [7] |
| Poria vaporaria | Fungus | Growth inhibition (77.71%) | 125 mg/L (derivative) | [8][9] |
Note: Data for some entries refer to derivatives of β-ionone as specified in the references.
Conclusion and Future Directions
Preliminary studies strongly suggest that β-ionone is a promising natural compound with multifaceted antimicrobial properties, including the induction of oxidative stress in bacteria, inhibition of fungal spore germination, and potential anti-biofilm activity. Its mechanisms of action warrant further in-depth investigation to identify specific molecular targets, such as key enzymes or regulatory proteins. Future research should focus on expanding the tested microbial spectrum to include clinically relevant and drug-resistant strains, performing time-kill kinetic assays to understand the dynamics of its cidal or static activity, and evaluating its efficacy in more complex models that mimic in vivo conditions. The detailed protocols and mechanistic insights provided in this guide serve as a foundational platform for advancing β-ionone from a preliminary compound of interest to a potential candidate for novel antimicrobial therapies.
References
- Škrovánková, S., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
- Nardelli, A., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro-A Review.
- Škrovánková, S., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review.
- Škrovánková, S., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review.
- GVSU McNair Scholars. (n.d.). The Evaluation of Essential Oils for Antimicrobial Activity. ScholarWorks@GVSU.
- Melkina, O. E., et al. (2024). The effect of β-ionone on bacterial cells: the use of specific lux-biosensors. PubMed.
- Mikhlin, E. D., et al. (1983). [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives]. PubMed.
- Melkina, O. E., et al. (2024). The effect of β-ionone on bacterial cells: the use of specific lux-biosensors. ResearchGate.
- Zavilgelsky, G. B., et al. (n.d.). Specific Response of Bacterial Cells to the Action of β-Ionone. ResearchGate.
- MDPI. (n.d.). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato.
- ResearchGate. (2025). (PDF) β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering.
- Panda, S. K., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. PMC.
- Panda, S. K., et al. (n.d.). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI.
- Liu, H., et al. (2023). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. PubMed.
- Roy, A., et al. (n.d.). Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by.... PubMed.
- Liu, H., et al. (2023). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. PMC.
- Maximum Academic Press. (n.d.). β-ionone prevents dextran sulfate sodium-induced ulcerative colitis and modulates gut microbiota in mice.
- Magagnin, C. M., et al. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. MDPI.
- Al-Sodani, A. A. A., et al. (2024). An insight on the powerful of bacterial quorum sensing inhibition. PMC - NIH.
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- Al-Shabib, N. A., et al. (n.d.). Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection. PMC.
- Al-Shabib, N. A., et al. (n.d.). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. PMC.
- Wikipedia. (n.d.). Ionone.
- MDPI. (2023). In Vitro and In Vivo Antibiofilm Activity of Red Onion Scales: An Agro-Food Waste.
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- 2. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ionone - Wikipedia [en.wikipedia.org]
- 5. β-ionone prevents dextran sulfate sodium-induced ulcerative colitis and modulates gut microbiota in mice [maxapress.com]
- 6. The effect of β-ionone on bacterial cells: the use of specific lux-biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by quorum-sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 22. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
Methodological & Application
heterologous biosynthesis of beta-ionone in Yarrowia lipolytica
Application Note: High-Efficiency Heterologous Biosynthesis of Beta-Ionone in Yarrowia lipolytica
Executive Summary
Beta-ionone is a commercially vital C13-apocarotenoid valued for its violet-like fragrance and anticancer properties. Traditional extraction from plants is resource-intensive, and chemical synthesis often yields racemic mixtures lacking the desired olfactory purity. This guide details a precision metabolic engineering protocol for producing natural
Core Strategy: We utilize a "Push-Pull-Block" metabolic framework:
-
Push: Overexpression of the mevalonate (MVA) pathway to maximize Geranylgeranyl Pyrophosphate (GGPP) flux.[2]
-
Pull: Heterologous expression of high-affinity Carotenoid Cleavage Dioxygenases (CCD1) to convert
-carotene to -ionone. -
Process: A biphasic fermentation system (organic overlay) is strictly required to trap the volatile product in situ, mitigating cellular toxicity and evaporative loss.
Metabolic Engineering Strategy
The biosynthesis of
The Biosynthetic Pathway
The pathway is constructed in three modules:
-
Module A (Precursor Boost): Truncated HMG-CoA Reductase (tHMG1) and IDI to amplify the MVA pathway.
-
Module B (Carotenoid Skeleton): Introduction of carB (phytoene dehydrogenase) and the bifunctional carRP (phytoene synthase/lycopene cyclase) from Mucor circinelloides.[4]
-
Module C (Cleavage): Introduction of a plant-derived CCD1 (e.g., Petunia hybrida PhCCD1 or Osmanthus fragrans OfCCD1) to cleave the C9-C10 double bond of
-carotene.
Pathway Visualization
Caption: Modular biosynthesis pathway from Acetyl-CoA to Beta-Ionone. Green nodes indicate heterologous enzymes; Red node indicates the rate-limiting cleavage step.
Protocol: Strain Construction
Objective: Integrate the
Reagents:
-
Plasmid backbone: pUser or pINA series (containing UGA or LEU2 markers).
-
Promoters: Constitutive strong promoters
or . -
Terminators:
or .
Step-by-Step Integration:
-
Module 1 (MVA Push):
-
Clone the truncated HMG1 (tHMG1) gene (removing the N-terminal membrane-binding domain to prevent feedback inhibition).
-
Action: Integrate P_TEF1-tHMG1-T_XPR2 into the genome.
-
Validation: Confirm via qPCR; expect 2-3x increase in squalene/sterol pool if not yet diverted.
-
-
Module 2 (Carotenoid Pull):
-
Synthesize codon-optimized carRP and carB genes from Mucor circinelloides.
-
Construct a fusion cassette or dual-promoter vector: P_TEF1-carRP-T_XPR2 :: P_EXP1-carB-T_LIP2.
-
Action: Transform into the Module 1 strain.
-
Validation: Colonies should turn deep orange (accumulation of
-carotene). This is a visual checkpoint. If colonies are white/pale, the pathway is broken.
-
-
Module 3 (Cleavage):
-
Synthesize codon-optimized PhCCD1 (Petunia hybrida) or OfCCD1 (Osmanthus fragrans).
-
Critical Engineering Note: CCD1 enzymes often suffer from poor solubility. Fuse a solubility tag (e.g., GST) or target it to lipid bodies if possible, though cytosolic expression is standard.
-
Action: Transform into the orange strain.
-
Validation: Colonies may fade from deep orange to pale orange/yellow as
-carotene is cleaved into colorless -ionone.
-
Protocol: Biphasic Fermentation
Rationale:
Fermentation Workflow Diagram:
Caption: Biphasic fermentation workflow emphasizing the critical addition of the organic overlay for in situ product recovery.
Detailed Procedure:
-
Seed Culture:
-
Inoculate a single colony into 10 mL YPD medium. Incubate at 30°C, 250 rpm for 24 hours.
-
-
Main Fermentation (Shake Flask):
-
Transfer seed to 50 mL YPDm (YPD + 40 g/L Glucose) in a 250 mL baffled flask. Initial
. -
Phase 1 (Biomass): Incubate at 30°C for 24 hours to build biomass.
-
-
Overlay Addition (The "Trap"):
-
At
(transition to stationary/lipid-accumulation phase), add 10% (v/v) Dodecane (5 mL). -
Alternative: Isopropyl myristate (IPM) can be used if downstream compatibility requires a non-alkane solvent, but dodecane offers superior partition coefficients for terpenes.
-
-
Production Phase:
-
Lower temperature to 20°C-25°C . Lower temperatures stabilize the CCD1 enzyme and reduce volatilization.
-
Continue fermentation for 96–120 hours.
-
Note: The organic layer will extract the
-ionone. The aqueous phase will remain relatively clear of product.
-
Analytical Validation (GC-MS)
Objective: Quantify
Equipment: Agilent 7890A GC with 5975C MSD (or equivalent). Column: DB-FFAP or HP-5MS (30m x 0.25mm x 0.25µm).
Sample Preparation:
-
Centrifuge culture aliquot (10,000 x g, 5 min) to separate phases.
-
Pipette 100 µL of the upper dodecane layer .
-
Dilute 1:10 in ethyl acetate (or measure directly if concentration is low).
-
Add Internal Standard: 10 µg/mL Isolongifolene or Pentadecane .
GC Parameters:
| Parameter | Setting |
|---|---|
| Injector Temp | 250°C (Splitless mode) |
| Carrier Gas | Helium @ 1 mL/min |
| Oven Program | 80°C (1 min)
Calculation:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Titer (<10 mg/L) | Weak CCD1 activity. | Switch CCD1 source (try OfCCD1). Ensure codon optimization for Y. lipolytica. |
| High | Bottleneck at cleavage step.[2][5][6] | Increase copy number of CCD1. Lower fermentation temp to 20°C to improve enzyme folding. |
| Cell Death | Product toxicity. | Increase dodecane ratio to 20%. Ensure agitation is sufficient to emulsify phases for rapid extraction. |
| Plasmid Instability | Replicative plasmid loss. | Use linearized integration vectors (pBR docking platform) for stable genomic integration. |
References
-
Czajka, J. J., et al. (2018). "Engineering the oleaginous yeast Yarrowia lipolytica to produce the aroma compound
-ionone."[7][8][9] Microbial Cell Factories, 17(1), 136.[7] -
Lu, Y., et al. (2020).
-ionone in Yarrowia lipolytica."[9] Microbial Cell Factories, 19, 49. -
Werner, N., et al. (2019). "Protein engineering of carotenoid cleavage dioxygenases to optimize
-ionone biosynthesis in yeast cell factories."[10] Food Chemistry, 299, 125089.[10] [10] -
Larroude, M., et al. (2018). "Synthetic biology tools for Yarrowia lipolytica: From genetic parts to CRISPR-Cas9 strategies." Biotechnology Advances, 36(8), 2150-2164.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. A modular pathway engineering strategy for the high-level production of β-ionone in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modular pathway engineering strategy for the high-level production of β-ionone in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characteristics of NtCCD1-3 from tobacco, and protein engineering of the CCD1 to enhance β-ionone production in yeast [frontiersin.org]
- 6. Engineering the oleaginous yeast Yarrowia lipolytica to produce the aroma compound β-ionone [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain [frontiersin.org]
- 10. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Beta-Ionone Stability & Analysis
Welcome to the technical support center for beta-ionone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of beta-ionone stability during storage and analysis. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights to ensure the integrity of your experiments.
I. Understanding Beta-Ionone Instability: A Proactive Approach
Beta-ionone, a valuable fragrance and pharmaceutical intermediate, is susceptible to degradation, which can compromise experimental results. Proactive measures are essential for maintaining its stability. Degradation is primarily driven by oxidation and isomerization, catalyzed by heat, light (especially UV), and the presence of oxygen.
A noticeable sign of degradation is a change in color from colorless or pale yellow to a more intense yellow.[1][2] This is often accompanied by a shift in its characteristic violet-like, woody-fruity aroma to a less desirable scent.[3][4][5]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and analysis of beta-ionone in a question-and-answer format.
Storage and Handling
Question 1: My beta-ionone has turned yellow. Is it still usable?
A yellow discoloration indicates potential degradation.[1] While it may not be completely unusable, the presence of degradation products can interfere with your experiments. It is crucial to re-analyze the material to determine its purity before use. For critical applications, using a fresh, properly stored sample is highly recommended.
Question 2: What are the optimal storage conditions for beta-ionone?
To ensure long-term stability, beta-ionone should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[6] Refrigeration at 2-8°C is recommended.[7] The container should be tightly sealed to minimize exposure to air and moisture.
Question 3: Can I use antioxidants to prevent the degradation of my beta-ionone stock?
Yes, the addition of antioxidants can be an effective strategy. Synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are commonly used to stabilize lipid-soluble compounds like beta-ionone.[8][9] A typical starting concentration would be in the range of 0.01-0.1%. However, it is essential to verify that the chosen antioxidant and its concentration do not interfere with your downstream applications or analytical methods.
Analytical Challenges: Gas Chromatography (GC)
Question 4: I am seeing extra peaks in my GC-MS chromatogram of beta-ionone. What could be the cause?
Extra peaks are often indicative of degradation products. The most common degradation products of beta-ionone are 5,6-epoxy-β-ionone and dihydroactinidiolide (dhA), which are formed through oxidation.[1] Thermal degradation can also occur in the GC injector port if the temperature is too high, leading to the formation of isomers or other breakdown products.[10]
Question 5: How can I minimize thermal degradation of beta-ionone in the GC injector?
Optimizing the injector temperature is critical. While it needs to be high enough to ensure complete and rapid vaporization of the sample, an excessively high temperature can cause degradation.[10][11][12] A good starting point is to set the injector temperature about 50°C above the boiling point of beta-ionone (~240°C). However, this may need to be optimized for your specific instrument and method. A lower injection temperature with a splitless injection might be gentler on the molecule.
Question 6: My beta-ionone peak is tailing. How can I improve the peak shape?
Peak tailing in GC can be caused by several factors:
-
Active sites in the liner or column: Free silanol groups can interact with the ketone group of beta-ionone. Using a deactivated liner and a high-quality, well-deactivated column is crucial.
-
Column contamination: Residues from previous injections can cause peak tailing. Bake out your column according to the manufacturer's instructions.
-
Improper column installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.
III. Experimental Protocols & Methodologies
Protocol 1: Recommended Storage of Beta-Ionone
-
Procurement: Obtain high-purity beta-ionone from a reputable supplier.
-
Aliquoting: Upon receipt, if the quantity is large, aliquot the beta-ionone into smaller, amber glass vials under an inert atmosphere (e.g., inside a glove box or using a gentle stream of nitrogen). This minimizes repeated exposure of the entire stock to air and light.
-
Sealing: Use vials with Teflon-lined caps to ensure a tight seal and prevent leaching of contaminants from the cap liner.
-
Storage: Store the vials at 2-8°C in the dark.
-
Usage: When a sample is needed, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample.
Protocol 2: GC-MS Analysis of Beta-Ionone and its Degradation Products
This protocol provides a starting point for the analysis of beta-ionone and its common degradation products. Optimization may be required for your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250°C (optimize as needed) |
| Injection Mode | Split or splitless, depending on concentration |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Start at a lower temperature (e.g., 60°C) and ramp up to a final temperature of around 280°C. |
| MS Detector | Electron Ionization (EI) at 70 eV |
IV. Visualizing Degradation and Analytical Workflow
Diagram 1: Beta-Ionone Degradation Pathway
Caption: A logical workflow for troubleshooting common GC issues with beta-ionone.
V. References
-
Syukri, D., et al. (2025). β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen. Advanced Journal of Chemistry, Section A, 8(9), 1457-1467. [Link]
-
Lee, S. H., et al. (2019). Degradation Kinetics and Pathways of β-cyclocitral and β-ionone During UV Photolysis and UV/chlorination Reactions. PubMed, 311, 115-123. [Link]
-
PerfumersWorld. (n.d.). Beta Ionone. Retrieved from [Link]
-
PubChem. (n.d.). beta-Ionone. National Center for Biotechnology Information. Retrieved from [Link]
-
Syukri, D., et al. (2024). Optimum Condition for the Formation of β-ionone by Thermal Decomposition of Carotenoids Extract from Orange Sweet Potato (Ipomoea Batatas L.). The Open Agriculture Journal, 18. [Link]
-
Aloum, L., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Molecules, 26(8), 2358. [Link]
-
Syukri, D., et al. (2025). β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen Concentration. Advanced Journal of Chemistry, Section A. [Link]
-
The Good Scents Company. (n.d.). beta-ionone. Retrieved from [Link]
-
Gruber, L. (2016, March 10). Does injection port temperature affects compound separation of PAH (including dueterated Surrogate and Recovery) in GCMS? [Online forum post]. ResearchGate. [Link]
-
Quattrini, F., et al. (1999). Enantiomer separation of a-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. Journal of Chromatography A, 865(1-2), 201-210. [Link]
-
Chen, Y., et al. (2025). β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances. Foods, 14(5), 725. [Link]
-
Wang, M., et al. (2021). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. Molecules, 26(21), 6485. [Link]
-
Siems, K., et al. (2011). Analytical tools for the analysis of β-carotene and its degradation products. Journal of Proteomics, 74(12), 2737-2751. [Link]
-
willms. (2014, July 25). Temperature dependance of MS????? [Online forum post]. Chromatography Forum. [Link]
-
Separation Science. (n.d.). Reversed-Phase HPLC of Ionizable Analytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of β -ionone by CYP264B1. HPLC chromatogram of β. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Aloum, L., et al. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5822. [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
Patel, P. N., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 77(5), 559-565. [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
-
Mika, M., et al. (2022). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids. Foods, 11(19), 3041. [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(8), 524-533. [Link]
-
Science.gov. (n.d.). antioxidants bha bht: Topics by Science.gov. [Link]
-
Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Arab American University Digital Repository. [Link]
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ionone (mixed isomers), CAS registry number 8013-90-9. Food and Chemical Toxicology, 188, 114631. [Link]
-
Bel-Oউন, E., et al. (1998). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 731-739. [Link]
-
Knowde. (n.d.). BHA & BHT in Food & Nutrition. [Link]
-
Shodex. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). [Link]
-
de Faria, N. C., et al. (2017). Validation of a new RP-HPLC method for determination of hydrocortisone acetate complexed with HPβCD in a. MedCrave Online, 1(4). [Link]
-
Herrero-Casado, M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. UVaDOC Principal. [Link]
-
Reddit. (2022, October 18). In GC why must the injector temp. be hotter than the column. r/CHROMATOGRAPHY. [Link]
-
Waters Corporation. (n.d.). USP Method Case Study Part I: Understanding the Impact of Sample Preparation and Mobile Phase Stability. [Link]
-
ResearchGate. (n.d.). HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal.... [Link]
-
University of Colorado Boulder. (n.d.). Advanced Analytical Chemistry Lecture 13. [Link]
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- 4. I2-Ionone | C13H20O | CID 638014 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. β-Ionone Treatment Enhances the Antioxidant Capacity in Postharvest Broccoli (Brassica oleracea L. var. Italica) by Maintaining the Levels of Bioactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Poor Aqueous Solubility of β-Ionone
Welcome to the technical support center for β-ionone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of β-ionone in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve reliable and reproducible results.
Understanding the Challenge: The Physicochemical Properties of β-Ionone
Beta-ionone is a lipophilic molecule, a characteristic that contributes to its poor solubility in water.[1][2] Its chemical structure, rich in nonpolar hydrocarbon regions, leads to unfavorable interactions with polar water molecules. This inherent hydrophobicity is a primary reason for its limited aqueous solubility, which is approximately 169 mg/L.[3]
| Property | Value | Source |
| Molecular Formula | C13H20O | [4] |
| Molecular Weight | 192.3 g/mol | [5] |
| Water Solubility | ~169 mg/L | [3] |
| logP | ~4 | [5] |
| Appearance | Clear slightly yellow to yellow liquid | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is my β-ionone not dissolving in my aqueous buffer?
A1: The primary reason is the hydrophobic nature of β-ionone.[1] To achieve dissolution, you need to either modify the solvent environment to be more favorable for β-ionone or alter the β-ionone itself to increase its hydrophilicity. Direct addition of β-ionone to an aqueous buffer will likely result in a cloudy suspension or the compound floating on the surface.
Q2: I've prepared a stock solution of β-ionone in an organic solvent, but it precipitates when I add it to my aqueous medium. What's happening?
A2: This is a common issue known as "solvent-shifting" precipitation. When you add a concentrated stock of β-ionone (dissolved in a water-miscible organic solvent like DMSO or ethanol) to an aqueous medium, the local concentration of the organic solvent is rapidly diluted. This sudden change in the solvent environment causes the poorly soluble β-ionone to precipitate out of the solution.
Q3: What are the most common and effective methods to improve the aqueous solubility of β-ionone?
A3: Several effective strategies can be employed. The choice of method often depends on the specific experimental requirements, such as the desired final concentration, the sensitivity of the biological system to excipients, and the intended application. The most common approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[6]
-
Cyclodextrins: Encapsulating β-ionone within cyclodextrin molecules to form water-soluble inclusion complexes.[1][7]
-
Nanoemulsions: Creating stable, small-droplet emulsions of β-ionone in an aqueous phase.[8][9]
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate β-ionone.[10][11]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with β-ionone.
Scenario 1: Precipitation of β-Ionone in Cell Culture Media
Problem: You've added your β-ionone stock solution to your cell culture medium, and you observe a precipitate, either immediately or after some time in the incubator. This can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for β-ionone precipitation in cell culture.
Detailed Steps:
-
Check Your Stock Solution:
-
Clarity: Ensure your stock solution of β-ionone in the organic solvent (e.g., DMSO, ethanol) is completely clear and free of any precipitate. If not, gently warm the solution or sonicate to ensure complete dissolution before use.
-
Solvent Concentration: The final concentration of the organic solvent in your cell culture medium should typically be below 0.5% to avoid solvent-induced toxicity.[6] High concentrations of organic solvents can also contribute to the precipitation of media components.
-
-
Implement a Solubilization Strategy:
-
Co-solvent System:
-
Principle: A co-solvent system reduces the polarity of the aqueous medium, making it more favorable for lipophilic compounds like β-ionone.[13]
-
Protocol: Prepare a concentrated stock of β-ionone in a water-miscible organic solvent such as ethanol or DMSO. Add this stock solution dropwise to your cell culture medium while gently vortexing or stirring. This gradual addition helps to avoid localized high concentrations of β-ionone that can lead to precipitation.
-
-
Cyclodextrin Inclusion Complexation:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules like β-ionone, forming a water-soluble inclusion complex.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[1]
-
Protocol for Preparing a β-Ionone:HP-β-CD Complex:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Slowly add a concentrated ethanolic solution of β-ionone to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for several hours to allow for complex formation.
-
The resulting clear solution can then be sterile-filtered and added to your cell culture medium.
-
-
-
Nanoemulsion Formulation:
-
Principle: Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[16][17] They can effectively encapsulate lipophilic compounds, enhancing their aqueous dispersibility and bioavailability.[8][9]
-
Protocol for Preparing a β-Ionone Nanoemulsion (Simplified Method):
-
Dissolve β-ionone in a suitable oil phase (e.g., medium-chain triglycerides).
-
Prepare an aqueous phase containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., polyethylene glycol 400).
-
Slowly add the oil phase to the aqueous phase under high-shear homogenization or ultrasonication until a translucent nanoemulsion is formed.
-
The nanoemulsion can then be diluted in the cell culture medium.
-
-
-
-
Evaluate the Final Solution:
-
Visual Inspection: The final solution in the cell culture medium should be clear and free of any visible precipitate.
-
Cytotoxicity of the Vehicle: It is crucial to run a vehicle control experiment to ensure that the chosen solubilization method (co-solvents, cyclodextrins, or nanoemulsion components) is not toxic to your cells at the concentrations used.
-
Scenario 2: Low Bioavailability in In Vivo Studies
Problem: You are administering β-ionone to an animal model, but you are observing low or inconsistent bioavailability, likely due to its poor absorption from the gastrointestinal tract.[18]
Troubleshooting Workflow:
Caption: Strategy to improve the in vivo bioavailability of β-ionone.
Detailed Strategies:
-
Nanoemulsion or Self-Microemulsifying Drug Delivery System (SMEDDS):
-
Principle: These lipid-based formulations can enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, which facilitates its absorption in the gastrointestinal tract.[17][19] SMEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant, and the drug, that form a fine oil-in-water microemulsion upon gentle agitation with aqueous fluids.
-
Benefit: The small droplet size provides a large surface area for drug release and absorption.
-
-
Solid Dispersions:
-
Principle: A solid dispersion refers to a group of solid products consisting of at least two different components, generally a hydrophilic matrix and a hydrophobic drug. The drug can be dispersed molecularly, in amorphous particles (clusters), or in crystalline particles.[20]
-
Benefit: By dispersing β-ionone in a hydrophilic carrier at the molecular level, its dissolution rate and extent can be significantly increased. Common carriers include polymers like Soluplus®.[7][21]
-
-
Cyclodextrin Complexation:
-
Principle: As described earlier, forming an inclusion complex with cyclodextrins can enhance the solubility and dissolution rate of β-ionone in the gastrointestinal fluids, thereby improving its absorption.[1][22]
-
Benefit: This is a well-established technique for improving the oral bioavailability of poorly soluble drugs.
-
References
-
Solubility enhancement of β-ionone with lipidic, amphiphilic, and inclusion complex: extensive polymeric biomaterials to develop formulations for poorly soluble drugs. (2024). ResearchGate. [Link]
-
Solubility study of β-ionone (a) and phase solubility in presence of Soluplus® (b); HP-β-CD (c); Gelucire® (d). ResearchGate. [Link]
-
I2-Ionone | C13H20O | CID 638014. PubChem. [Link]
-
Solubility enhancement of β-ionone with lipidic, amphiphilic, and inclusion complex: extensive polymeric biomaterials to develop formulations for poorly soluble drugs. Semantic Scholar. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
beta-Ionone. Foreverest Resources Ltd. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
In Situ Product Recovery of β‐Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction. Greener Engineering. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. PubMed. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. PubMed Central. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
(E)-Beta-ionone (CAS N° 79-77-6). ScenTree. [Link]
-
How to precipitate protein from cultured medium especially to check IL-1beta secretion from human macrophage culture? ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide. Dove Medical Press. [Link]
-
Improved Co-Oxidation of Beta-Carotene to Beta-Ionone Using Xanthine Oxidase-Generated Reactive Oxygen Species in a Multiphasic System. PubMed. [Link]
-
Solubility enhancement of β-ionone with lipidic, amphiphilic, and inclusion complex: extensive polymeric biomaterials to develop formulations for poorly soluble drugs. springerprofessional.de. [Link]
-
Chemical and physical properties of β-ionone, α- ionone, and linalool. ResearchGate. [Link]
-
Formulation and Evaluation of Nanoemulsion for Bioavailability Enhancement of Metaxalone. IJCRR. [Link]
-
Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Green Solvents: Emerging Alternatives for Carotenoid Extraction from Fruit and Vegetable By-Products. MDPI. [Link]
-
Showing Compound beta-Ionone (FDB015469). FooDB. [Link]
-
Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. Dovepress. [Link]
-
Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. NIH. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. Bioprocess Online. [Link]
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. NIH. [Link]
-
Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH. [Link]
-
Micellar solubilisation of corticoids by nonionic surfactants. PubMed. [Link]
-
β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI. [Link]
-
Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. Cureus. [Link]
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Validation & Comparative
comparative analysis of beta-ionone production in different yeast species
Executive Summary
Beta-ionone (
This guide compares the performance of Saccharomyces cerevisiae (the traditional host) against Yarrowia lipolytica (the oleaginous leader) and emerging non-conventional yeasts like Candida tropicalis .
The Verdict:
-
Yarrowia lipolytica is currently the superior host, achieving titers >4 g/L in fed-batch systems. Its oleaginous nature provides an intracellular lipid sink that sequesters beta-ionone, mitigating cytotoxicity.
-
Saccharomyces cerevisiae remains valuable for genetic tractability but struggles with lower flux and higher product toxicity, typically capping at 200–500 mg/L in optimized biphasic systems.
Biosynthetic Pathway & Mechanism[1]
To engineer yeast for beta-ionone, the native Mevalonate (MVA) pathway must be extended with heterologous carotenogenic genes. The critical bottleneck is often the cleavage of
Pathway Logic
-
Precursor Supply: Acetyl-CoA
FPP (Native MVA pathway). -
Carotenoid Extension: FPP
GGPP Phytoene Lycopene -Carotene (Heterologous crtE, crtB, crtI, crtY). -
Terminal Cleavage:
-Carotene Beta-Ionone (Heterologous CCD1).
Figure 1: Metabolic engineering pathway from Acetyl-CoA to Beta-Ionone. The CCD1 cleavage step is the rate-limiting enzymatic reaction.
Comparative Analysis: Host Performance
Yarrowia lipolytica (The Leader)[2][3][4]
-
Performance: Consistently achieves the highest titers (1–4 g/L).
-
Mechanism: As an oleaginous yeast, Y. lipolytica accumulates high levels of intracellular lipids. Since beta-ionone is hydrophobic, it partitions into these lipid bodies. This "intracellular extraction" reduces membrane toxicity and prevents product inhibition.
-
Key Engineering Strategy: Overexpression of the MVA pathway combined with high-copy integration of PhCCD1 (from Petunia hybrida) tailored with membrane-targeting signals.[1]
Saccharomyces cerevisiae (The Baseline)[1][4][5][6][7][8][9]
-
Performance: Moderate titers (typically <0.5 g/L).
-
Mechanism: Lacks significant intracellular lipid storage. Beta-ionone rapidly accumulates in membranes, causing cytotoxicity and cell growth arrest.
-
Key Engineering Strategy: Requires biphasic fermentation (external organic layer) to strip the product from the broth immediately.
Candida tropicalis (The Alternative)
-
Performance: Emerging competitor (~400 mg/L).
-
Mechanism: Similar to Y. lipolytica, it possesses robust beta-oxidation pathways (which must be knocked out to prevent product degradation) and higher tolerance to hydrophobic stress than S. cerevisiae.
Data Summary Table
| Metric | Yarrowia lipolytica | Saccharomyces cerevisiae | Candida tropicalis |
| Max Reported Titer | 4.0 g/L (Fed-batch) | 0.18 - 0.5 g/L (Biphasic) | 0.4 g/L (Shake Flask) |
| Productivity | High (~14 mg/L/h) | Low (~2.5 mg/L/h) | Moderate |
| Precursor Flux | High Acetyl-CoA pool | Moderate Acetyl-CoA | High Beta-oxidation flux |
| Toxicity Tolerance | High (Lipid sequestration) | Low (Membrane disruption) | Moderate |
| Key Enzyme Used | PhCCD1 (Petunia) | PhCCD1 / OfCCD1 | PhCCD1 |
| Primary Challenge | Genetic tool complexity | Product toxicity | Strain stability |
Critical Experimental Protocol: Biphasic Fermentation
For any researcher attempting beta-ionone production, in situ product recovery (ISPR) is mandatory. Beta-ionone is volatile and toxic to yeast cells at concentrations >50 mg/L.
Protocol: Two-Phase Partitioning System
Objective: Continuously extract beta-ionone into a biocompatible organic phase to drive equilibrium forward and protect cells.
Materials:
-
Organic Phase: Dodecane (10-20% v/v) or Isopropyl Myristate.
-
Base Medium: YPD or defined synthetic medium (YNB).
-
Antioxidant: BHT (Butylated hydroxytoluene) 0.01% (prevents oxidation of beta-ionone).
Step-by-Step Workflow:
-
Inoculation: Inoculate engineered yeast into 50 mL base medium (250 mL baffled flask).
-
Growth Phase: Incubate at 30°C, 200 RPM until OD600 reaches ~1.0 (approx. 12-16 hours).
-
Induction & Overlay: Add the inducer (if using Galactose/Doxycycline promoters). Immediately overlay 5-10 mL of sterile Dodecane containing 0.01% BHT.
-
Fermentation: Continue fermentation for 72–120 hours.
-
Note: The hydrophobicity of dodecane captures the beta-ionone.
-
-
Harvest: Centrifuge the mixture. The top layer (organic) contains >90% of the product.
-
Extraction: Pipette the organic layer for GC-MS analysis.
Figure 2: Biphasic fermentation workflow for volatile terpene production.
Analytical Validation (GC-MS)
Trustworthy quantification requires distinguishing beta-ionone from its precursor (beta-carotene) and isomers (alpha-ionone).
-
Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).
-
Column: HP-5MS (30m x 0.25mm x 0.25µm).
-
Injection: 1 µL splitless mode at 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 30°C/min to 280°C.
-
-
Identification: Compare retention time and mass spectrum (m/z 177, 192) against an authentic Beta-Ionone standard (Sigma-Aldrich).
References
-
Chen, X., et al. (2022). "Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain."[2] Frontiers in Microbiology.
-
Lu, Y., et al. (2020). "A modular pathway engineering strategy for the high-level production of β-ionone in Yarrowia lipolytica."[3][4] Microbial Cell Factories.
-
Werner, A., et al. (2019). "Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene."[4] Frontiers in Bioengineering and Biotechnology.
-
Lopez, J., et al. (2015). "Production of beta-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae."[5] Microbial Cell Factories.
-
Xu, Y., et al. (2024). "Metabolic engineering of Candida tropicalis for β-ionone production."[3] Bioresource Technology. (Cited within comparative reviews, e.g., Lu et al., 2020).[3][4][6][7]
Sources
- 1. Frontiers | Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene [frontiersin.org]
- 2. Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Frontiers | Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain [frontiersin.org]
- 7. Frontiers | Characteristics of NtCCD1-3 from tobacco, and protein engineering of the CCD1 to enhance β-ionone production in yeast [frontiersin.org]
cross-validation of HPLC and GC-MS for beta-ionone measurement
An In-Depth Comparative Guide to the Cross-Validation of HPLC and GC-MS for Beta-Ionone Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of aromatic compounds like beta-ionone is paramount. Beta-ionone, a key contributor to the fragrance of flowers like roses and violets, is a vital component in perfumery, a flavor agent in the food industry, and an important intermediate in the synthesis of Vitamin A.[1][2][3][4] Its semi-volatile nature places it at a crossroads of analytical technologies, making both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) viable methods for its measurement.
The choice between these powerhouse techniques is not arbitrary; it is dictated by the specific requirements of the analysis—sensitivity, sample matrix complexity, and the need for structural confirmation. Furthermore, when transferring methods or comparing data across different laboratories or techniques, a robust cross-validation strategy is not just recommended; it is essential for ensuring data integrity and consistency. This guide provides an in-depth comparison of HPLC and GC-MS for beta-ionone analysis, details actionable experimental protocols, and outlines a framework for their cross-validation, grounded in scientific principles and regulatory expectations.
Part 1: A Tale of Two Techniques: HPLC vs. GC-MS
The decision to use HPLC or GC-MS hinges on the fundamental principles of each technique and the physicochemical properties of beta-ionone.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] Its primary strength lies in its versatility. It can analyze a vast range of compounds, including those that are non-volatile or thermally labile, as it typically operates at ambient or slightly elevated temperatures.[5][7] For beta-ionone, which is thermally stable, this is less of a concern, but it highlights HPLC's broad applicability. Detection is commonly achieved using a UV detector, as beta-ionone possesses a chromophore that absorbs light at specific wavelengths.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
GC-MS is the premier technique for analyzing volatile or semi-volatile compounds that can be vaporized without decomposition.[5][7] The process involves injecting a sample into a heated inlet, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column (the stationary phase).[6][7] Separation occurs based on the compound's boiling point and affinity for the stationary phase. The eluting compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).[1][9] This provides not only quantitative data but also a unique mass spectrum—a chemical fingerprint—that allows for highly confident identification.
Part 2: Head-to-Head Comparison for Beta-Ionone Measurement
The suitability of each technique for beta-ionone analysis can be evaluated across several key performance parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality & Rationale for Beta-Ionone |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and polarity. | Beta-ionone's semi-volatile nature makes it amenable to both techniques.[5][7] |
| Sample Suitability | Wide range, including non-volatile and thermally sensitive compounds.[5][6] | Volatile and semi-volatile, thermally stable compounds.[5][7] | GC is a natural fit for beta-ionone, but HPLC is also perfectly capable. |
| Sensitivity | Moderate. Dependent on the UV absorptivity of beta-ionone. | High to Very High. The MS can operate in Selected Ion Monitoring (SIM) mode for trace-level detection. | For applications requiring quantification at very low levels (e.g., µg/L in wine), GC-MS is superior.[10][11] |
| Selectivity | Moderate. Relies on chromatographic separation to resolve beta-ionone from matrix interferences. | Very High. The mass spectrometer provides a second dimension of separation, confirming identity via fragmentation patterns. | In complex matrices like food or biological fluids, the selectivity of MS is crucial to avoid false positives.[12] |
| Sample Preparation | Simpler. Often requires only dissolution in the mobile phase and filtration.[13] | Can be more complex. Typically involves extraction into a volatile organic solvent (e.g., LLE, SPME).[11][14] | The choice of sample prep is matrix-dependent. SPME for GC-MS can be an elegant, solvent-free option for certain samples. |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes, including column heating and cooling cycles.[15] | HPLC can offer higher throughput for routine quality control analyses. |
| Data Output | Retention Time, Peak Area (Quantitative). | Retention Time, Peak Area (Quantitative), Mass Spectrum (Qualitative/Confirmatory). | GC-MS provides unequivocal identification, which is a significant advantage for research and regulatory submissions.[1][9] |
Part 3: The Cross-Validation Framework: Ensuring Methodological Harmony
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[16][17] Cross-validation is the critical process of demonstrating that two distinct, validated methods produce equivalent and reliable results.[18] This is essential when:
-
Transferring a method from an R&D lab (perhaps using GC-MS for its exploratory power) to a QC lab (using HPLC for throughput).
-
Comparing data generated by different techniques within a single study.
-
Bridging data from a legacy method to a new, improved method.
The process, guided by principles from regulatory bodies like the ICH, involves analyzing the same set of samples with both validated analytical methods and comparing the outcomes against predefined acceptance criteria.[18][19][20]
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Part 4: Actionable Experimental Protocols
These protocols serve as a robust starting point for method development and validation.
Protocol 1: GC-MS Quantification of Beta-Ionone
This method is optimized for sensitivity and selectivity, making it ideal for complex matrices.
1. Sample Preparation (Solid-Phase Microextraction - SPME): a. Place 5 mL of the liquid sample (e.g., wine, fruit juice) into a 10 mL headspace vial. b. Add an appropriate amount of internal standard (e.g., deuterated beta-ionone or a structural analog). c. Add 1.5 g of NaCl to facilitate the release of volatiles from the matrix. d. Seal the vial and place it in an autosampler with agitation. e. Equilibrate the sample at 60°C for 10 minutes. f. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at 60°C with agitation. g. Desorb the fiber in the GC inlet at 250°C for 5 minutes.
2. GC-MS Instrumentation and Parameters:
- GC System: Agilent 7890A or equivalent.
- Column: DB-FFAP or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: 80°C hold for 1 min, ramp at 10°C/min to 240°C, hold for 5 min.[15]
- MS System: Agilent 5977E MSD or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Target Ion (Quantifier): m/z 177 (Base peak for beta-ionone).[9]
- Qualifier Ions: m/z 192 (Molecular ion), m/z 43.[9]
Sample [label="Liquid Sample\n+ Internal Std\n+ NaCl"];
SPME [label="SPME Headspace\nExtraction (60°C)"];
GC [label="GC Inlet\n(Desorption)"];
Column [label="GC Column\n(Separation)"];
MS [label="Mass Spec\n(Ionization & Detection)"];
Data [label="Data Analysis\n(SIM)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sample -> SPME -> GC -> Column -> MS -> Data;
}
Caption: Experimental workflow for beta-ionone analysis by GC-MS.
Protocol 2: HPLC-UV Quantification of Beta-Ionone
This method is designed for simplicity and higher throughput, suitable for routine analysis of less complex samples like fragrance formulations or reaction monitoring.
1. Sample Preparation: a. Accurately weigh or pipette the sample containing beta-ionone. b. Dilute the sample with the mobile phase to a concentration within the calibration range (e.g., 1-100 mg/L). c. Add an appropriate internal standard if necessary (e.g., another ionone isomer not present in the sample). d. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[15]
2. HPLC-UV Instrumentation and Parameters:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).[8] For MS compatibility, replace any non-volatile acid with formic acid.[13][21]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: UV-Vis Diode Array Detector (DAD).
- Detection Wavelength: 300 nm.[8]
Sample [label="Sample Dilution\nin Mobile Phase"];
Filter [label="0.22 µm Filtration"];
HPLC [label="HPLC Injection"];
Column [label="C18 Column\n(Separation)"];
UV [label="UV Detector\n(300 nm)"];
Data [label="Data Analysis\n(Peak Area)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sample -> Filter -> HPLC -> Column -> UV -> Data;
}
Caption: Experimental workflow for beta-ionone analysis by HPLC-UV.
Part 5: Data Summary and Performance Expectations
Method validation will generate performance characteristics that allow for an objective comparison.[22] The following table summarizes typical expected results for the validated methods.
| Validation Parameter | Typical HPLC-UV Performance | Typical GC-MS (SIM) Performance |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | ~0.5 - 1.0 µg/mL | ~0.03 - 0.3 µg/L |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of beta-ionone. The optimal choice is driven by the analytical objective.
-
Choose GC-MS when:
-
Trace-level quantification is required, as its sensitivity is orders of magnitude higher.
-
The sample matrix is complex and prone to interference , leveraging the superior selectivity of the mass spectrometer.
-
Unambiguous identification is necessary for regulatory or research purposes.
-
-
Choose HPLC-UV when:
-
Higher sample throughput is a priority for routine quality control.
-
Sample concentrations are relatively high and the matrix is clean (e.g., raw materials, finished fragrances).
-
Simplicity of operation and lower instrument overhead are desired.
-
References
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The Evolving Landscape of Bioactivity: A Comparative Guide to the Structure-Activity Relationship of β-Ionone Analogs
The quest for novel therapeutic agents has led researchers down many fascinating avenues, one of which is the exploration of natural compounds and their synthetic derivatives. Among these, β-ionone, a cyclic terpenoid found in various fruits and vegetables, has emerged as a promising scaffold for drug development.[1][2] Its inherent biological activities, including anticancer, antioxidant, and antimicrobial properties, have spurred the synthesis of a diverse array of analogs with enhanced potency and specificity.[3] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various β-ionone analogs, supported by experimental data and detailed methodologies, to empower researchers in the fields of medicinal chemistry and drug discovery.
Unlocking Potency: The Core Principles of β-Ionone Analog Design
The fundamental structure of β-ionone, characterized by a trimethylcyclohexenyl ring and an enone side chain, serves as the foundation for its biological effects. However, strategic modifications to this core have yielded analogs with significantly improved therapeutic potential. The primary strategies in analog design revolve around:
-
Modification of the Enone Side Chain: Introducing aromatic moieties, such as in chalcone and curcumin hybrids, has been a particularly fruitful approach. These modifications can enhance the molecule's interaction with biological targets and modulate its electronic properties.
-
Heterocyclic Ring Incorporation: The synthesis of derivatives containing heterocyclic rings, like thiazolylhydrazones, has been shown to broaden the spectrum of biological activity, particularly in the antioxidant and antifungal arenas.[4]
-
Stereochemistry and Substituent Effects: The position and nature of substituents on attached aromatic rings play a critical role in determining the potency of the analogs. For instance, the "ortho effect" has been observed in some anticancer derivatives, where ortho-substituted compounds exhibit superior cytotoxicity.[5]
Anticancer Activity: A Comparative Analysis of Cytotoxicity
β-Ionone and its analogs have demonstrated significant anti-proliferative, anti-metastatic, and apoptosis-inducing properties across a range of cancer cell lines.[1][2] The mechanism of action is often multifaceted, involving the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and the modulation of critical signaling pathways.[6]
Comparative Cytotoxicity of β-Ionone Analogs
The following table summarizes the cytotoxic activity (IC50 values) of various β-ionone analogs against different cancer cell lines, providing a clear comparison of their potency.
| Analog Class | Compound | Cell Line | Assay | IC50 (µM) | Reference |
| β-Ionone | - | DU145 (Prostate) | MTT | 210 | [7] |
| - | LNCaP (Prostate) | MTT | 130 | [7] | |
| - | PC-3 (Prostate) | MTT | 130 | [7] | |
| β-Ionone Derivatives | 1a (ortho-substituted) | Various cancer cells | MTT | More active than β-ionone and curcumin | [5] |
| 1d (ortho-substituted) | Various cancer cells | MTT | More active than β-ionone and curcumin | [5] | |
| 1g (ortho-substituted) | Various cancer cells | MTT | More active than β-ionone and curcumin | [5] | |
| Chiral Ionone Alkaloid Derivatives | 11g | MDA-MB-231 (Breast) | Chemotaxis | 0.035 ± 0.004 | [8] |
| 17b | MDA-MB-231 (Breast) | EGF-induced Invasion | 0.026 ± 0.003 | [8] | |
| 19a | MDA-MB-231 (Breast) | EGF-induced Invasion | 0.016 ± 0.002 | [8] | |
| β-Ionone Endoperoxide Derivatives | 3i (fluoro substituted) | A549 (Lung) | SRB | 0.003 | [8] |
| 3j (nitro substituted) | A549 (Lung) | SRB | 0.001 | [8] |
Key Insights from the Data:
-
Synthetic analogs consistently demonstrate superior anticancer activity compared to the parent β-ionone molecule.
-
The introduction of aromatic rings and specific substituents, as seen in the chiral ionone alkaloid and endoperoxide derivatives, can lead to a dramatic increase in potency, with IC50 values in the nanomolar to low micromolar range.[8]
-
The "ortho effect" suggests that the spatial arrangement of substituents on the aromatic ring is a critical determinant of cytotoxicity.[5]
Mechanistic Insights: Signaling Pathways Targeted by β-Ionone Analogs
The anticancer effects of β-ionone and its derivatives are mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Signaling pathways modulated by β-ionone analogs leading to anticancer effects.
Antioxidant and Antimicrobial Activities: Expanding the Therapeutic Scope
Beyond their anticancer properties, β-ionone analogs have also been investigated for their antioxidant and antimicrobial activities.
Comparative Antioxidant Activity
The ability of β-ionone derivatives to scavenge free radicals is a key aspect of their therapeutic potential. The following table compares the antioxidant activity of various analogs using the DPPH and ABTS assays.
| Analog Class | Compound | Assay | IC50 (µM) | Reference |
| β-Ionone Thiazolylhydrazone Derivatives | 1k | DPPH | 86.525 | [4] |
| 1m | ABTS | 65.408 | [4] | |
| Trolox (Control) | DPPH | > 1k & 1m | [4] | |
| Trolox (Control) | ABTS | > 1k & 1m | [4] |
Key Insights from the Data:
-
The incorporation of a thiazolylhydrazone moiety significantly enhances the antioxidant capacity of β-ionone, with some derivatives outperforming the standard antioxidant, Trolox.[4]
-
The structure of the substituent on the thiazole ring influences the radical scavenging activity, highlighting a clear SAR.
Comparative Antimicrobial Activity
Several β-ionone derivatives have been shown to possess activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparing their efficacy.
| Analog Class | Organism | MIC (µg/mL) | Reference |
| β-Ionone Thiazolylhydrazone Derivatives | Poria vaporaria (fungus) | Inhibition rate of 77.71% at 125 mg/L | [4] |
| Synthetic Ion Transporter | S. aureus | 0.5 | [9] |
| E. coli | 64 | [9] | |
| Azoderivatives of β-diketones | E. coli | MIC50 of 0.42 mg/ml for C8 | [10] |
Key Insights from the Data:
-
β-ionone analogs exhibit a broad spectrum of antimicrobial activity, with some showing potent inhibition of both bacteria and fungi.[4][11]
-
Gram-positive bacteria appear to be more susceptible to certain β-ionone derivatives compared to Gram-negative bacteria.[9]
-
The structural modifications that enhance anticancer and antioxidant activities may also contribute to antimicrobial efficacy.
Experimental Protocols: A Guide for Reproducible Research
To facilitate further research and validation of the findings presented, detailed protocols for the key assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][14][15]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the β-ionone analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity
These spectrophotometric assays are commonly used to evaluate the antioxidant capacity of natural and synthetic compounds.
Principle:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[14][16]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation (ABTS•+) is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[1][2][17][18]
Step-by-Step Protocol (General):
-
Reagent Preparation: Prepare fresh solutions of DPPH or ABTS radical cation.
-
Sample Preparation: Dissolve the β-ionone analogs in a suitable solvent at various concentrations.
-
Reaction: Mix the sample solutions with the radical solution and incubate in the dark for a specified time.
-
Absorbance Measurement: Measure the absorbance of the solutions at the respective wavelengths (517 nm for DPPH, 734 nm for ABTS).
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[6][7][8][19][20]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the β-ionone analogs in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: Visually inspect the plates for microbial growth (turbidity). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Conclusion and Future Directions
The structure-activity relationship studies of β-ionone analogs have unequivocally demonstrated that the natural β-ionone scaffold is a highly malleable platform for the development of potent therapeutic agents. The strategic introduction of various functional groups and structural motifs has led to the discovery of analogs with significantly enhanced anticancer, antioxidant, and antimicrobial activities.
Future research in this area should focus on:
-
Expanding the Analog Library: The synthesis and evaluation of a wider range of β-ionone derivatives will further elucidate the SAR and potentially lead to the discovery of even more potent compounds.
-
In Vivo Studies: Promising analogs identified through in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by the most potent analogs will be crucial for their rational design and clinical development.
-
Combination Therapies: Investigating the synergistic effects of β-ionone analogs with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
The continued exploration of β-ionone and its analogs holds great promise for the discovery of novel drugs to combat a range of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
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ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Ansari, M., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. European Journal of Medicinal Chemistry, 123, 141-154. [Link]
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Ansari, M., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. European Journal of Medicinal Chemistry, 123, 141-154. [Link]
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DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Jones, C. D., et al. (2013). β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. Nutrition and Cancer, 65(4), 600-610. [Link]
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Liu, Y., et al. (2024). β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway. PLOS ONE, 19(9), e0291123. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Vdovenko, M. M., et al. (1983). [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives]. Prikladnaia biokhimiia i mikrobiologiia, 19(6), 795–803. [Link]
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Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes, 14(1), 458. [Link]
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Dong, H. W., et al. (2019). Beta-ionone-inhibited proliferation of breast cancer cells by inhibited COX-2 activity. Archives of Toxicology, 93(10), 2893-2904. [Link]
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Tan, M. L., et al. (2021). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(16), 4993. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 56223. [Link]
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IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]
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Olszowy, M., & Dawidowicz, A. L. (2018). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? Chemical Papers, 72(12), 3119-3127. [Link]
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IC50 for DPPH and ABTS results (µg/mL). ResearchGate. [Link]
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β-Ionone and its analogs as promising anticancer agents. ResearchGate. [Link]
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Chemical Composition, Antioxidant, Acetylcholinesterase and β - ACG Publications. [Link]
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Unveiling the potent activity of a synthetic ion transporter against multidrug-resistant Gram-positive bacteria and biofilms. RSC Medicinal Chemistry, 13(1), 108-115. [Link]
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Yang, J., et al. (2020). Synthesis and biological evaluation of β-ionone oriented proapoptosis agents by enhancing the ROS generation. Bioorganic Chemistry, 104, 104273. [Link]
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β-Ionone and its analogs as promising anticancer agents. Semantic Scholar. [Link]
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Li, Y., et al. (2023). Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. Molecules, 28(18), 6713. [Link]
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Kandhavelu, M., et al. (2015). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. European Journal of Pharmaceutical Sciences, 66, 1-10. [Link]
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Table 3. Antimicrobial activity (MIC/(µg mL −1 )) of compounds IV and V... ResearchGate. [Link]
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Bouyahya, A., et al. (2021). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 26(11), 3149. [Link]
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The Scent of Progress: A Comparative Guide to β-Ionone Production—Chemical Synthesis vs. Microbial Fermentation
For researchers, scientists, and professionals in drug development, the sourcing of key chemical entities is a critical decision point, balancing purity, scalability, cost, and sustainability. β-ionone, a valuable aromatic compound and a crucial intermediate in the synthesis of vitamins A and E, stands at a crossroads of traditional chemical manufacturing and burgeoning biotechnological innovation. This guide provides an in-depth, objective comparison of the two primary methods for β-ionone production: established chemical synthesis and the increasingly sophisticated microbial fermentation.
Introduction to β-Ionone: A Molecule of Significance
β-ionone is a C13-apocarotenoid, prized for its characteristic violet-like aroma, which has led to its widespread use in the fragrance and flavor industries. Beyond its sensory appeal, its chemical structure makes it an indispensable building block in the pharmaceutical industry. The growing demand for β-ionone necessitates a thorough evaluation of its production methodologies to align with both economic and environmental considerations.
The Established Route: Chemical Synthesis of β-Ionone
The industrial production of β-ionone has long been dominated by chemical synthesis, most notably through a process that is a variation of the Tiemann-Krueger synthesis. This multi-step process is a cornerstone of industrial organic chemistry.
The Tiemann-Krueger Synthesis: A Two-Step Condensation and Cyclization
The classical chemical synthesis of β-ionone is a two-stage process:
-
Aldol Condensation: The synthesis begins with the aldol condensation of citral (a key component of lemongrass oil) with acetone in the presence of a strong base, such as sodium hydroxide, to form pseudoionone.[1][2]
-
Acid-Catalyzed Cyclization: The resulting pseudoionone is then subjected to an acid-catalyzed cyclization. The choice of acid is critical in determining the isomeric ratio of the final product. Concentrated sulfuric acid preferentially yields the desired β-ionone, while weaker acids like phosphoric acid favor the formation of α-ionone.[1][2]
Performance Metrics of Chemical Synthesis
| Parameter | Typical Value | Source(s) |
| Yield | 72-85% | [3] |
| Purity | >96% (β-ionone) | [3][4] |
| Primary Byproducts | α-ionone, γ-ionone | [1] |
| Reaction Time | Hours | [1] |
| Key Reagents | Citral, acetone, strong bases, strong acids | [1][2] |
Experimental Protocol: A Representative Chemical Synthesis of β-Ionone
The following protocol is a generalized representation of the Tiemann-Krueger synthesis:
Step 1: Synthesis of Pseudoionone
-
In a reaction vessel equipped with a stirrer and cooling system, charge with acetone and an aqueous solution of sodium hydroxide.
-
Slowly add citral to the mixture while maintaining the temperature at approximately 20°C.
-
After the addition is complete, continue to stir the reaction mixture for 2-4 hours.
-
Neutralize the reaction mixture with a weak acid, such as acetic acid.
-
Separate the organic layer, which contains the pseudoionone.
-
Purify the pseudoionone by vacuum distillation, collecting the fraction at the appropriate boiling point.[5]
Step 2: Cyclization to β-Ionone
-
In a separate reaction vessel, cool a mixture of a suitable solvent (e.g., methylene chloride) and concentrated sulfuric acid to a low temperature (e.g., -5°C).
-
Slowly add the purified pseudoionone to the acidic mixture, ensuring the temperature does not rise significantly.
-
After the addition, allow the reaction to proceed for a short period (e.g., 30 minutes).
-
Quench the reaction by adding it to ice water.
-
Separate the organic layer, wash it to remove residual acid, and dry it.
-
The final product, a mixture of ionone isomers, is then purified by fractional distillation to isolate the β-ionone.[4]
Downstream Processing and Environmental Considerations
The downstream processing of chemically synthesized β-ionone is energy-intensive and generates significant waste streams. Key steps include:
-
Neutralization: The use of strong acids and bases necessitates a neutralization step, which produces a substantial amount of salt waste.
-
Solvent Extraction: Organic solvents are used to extract the product from the reaction mixture, which then need to be recovered or disposed of.
-
Fractional Distillation: The separation of β-ionone from its isomers requires fractional distillation, a process with high energy consumption.
The environmental impact of this process is a significant consideration, with concerns over the use of harsh chemicals and the generation of chemical waste.
The Green Alternative: Microbial Fermentation of β-Ionone
Microbial fermentation presents a promising, sustainable alternative to chemical synthesis. This approach leverages the metabolic machinery of microorganisms, such as bacteria and yeast, to produce β-ionone from renewable feedstocks.
Metabolic Engineering for β-Ionone Production
The core of microbial β-ionone production lies in the heterologous expression of a biosynthetic pathway. The general strategy involves:
-
Precursor Biosynthesis: Engineering the host microorganism to produce high levels of β-carotene, the natural precursor to β-ionone. This is typically achieved by introducing genes for the carotenoid biosynthesis pathway.
-
Cleavage to β-Ionone: Introducing a carotenoid cleavage dioxygenase (CCD) enzyme, which specifically cleaves β-carotene to yield β-ionone.[6]
Various microbial hosts have been successfully engineered for this purpose, including Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica.
Performance Metrics of Microbial Fermentation
| Microorganism | Titer (g/L) | Productivity (mg/L/h) | Source(s) |
| Escherichia coli | 0.5 | 10 | [7] |
| Saccharomyces cerevisiae | 0.4 | 2.5 | [7] |
| Yarrowia lipolytica | 4.0 | 13.9 | [7][8] |
Experimental Protocol: A Representative Microbial Fermentation for β-Ionone Production in E. coli
The following protocol is a generalized representation for producing β-ionone in engineered E. coli:
-
Strain and Plasmid Construction: Engineer E. coli with plasmids carrying the necessary genes for the β-carotene biosynthesis pathway (e.g., crtE, crtB, crtI, crtY) and a carotenoid cleavage dioxygenase (CCD1).
-
Culture Media and Conditions:
-
Prepare a suitable fermentation medium, such as LB or a defined minimal medium, supplemented with a carbon source (e.g., glycerol), antibiotics for plasmid maintenance, and any necessary inducers (e.g., IPTG).
-
Inoculate a pre-culture of the engineered E. coli into the fermentation medium.
-
-
Fermentation:
-
Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking for aeration.
-
Induce gene expression at the optimal cell density.
-
To facilitate product recovery and reduce product toxicity, an organic overlay, such as dodecane, is often added to the culture to sequester the β-ionone as it is produced.[9]
-
-
Harvesting and Extraction:
-
After a set fermentation time (e.g., 48-72 hours), harvest the cells and the organic overlay.
-
Separate the organic phase containing the β-ionone.
-
The cells can also be harvested and subjected to extraction to recover any intracellular product.
-
Downstream Processing and Environmental Advantages
Downstream processing for microbially produced β-ionone is generally considered to be more environmentally benign than its chemical counterpart. Key steps include:
-
Cell Separation: The microbial biomass is separated from the fermentation broth by centrifugation or filtration.
-
Product Extraction: β-ionone is extracted from the fermentation broth and/or the organic overlay. If an in-situ extraction method is used, this step is simplified.
-
Purification: The extracted β-ionone is then purified, often using techniques like adsorption and desorption from a resin.[10]
The primary advantages of this approach are the use of renewable feedstocks, milder reaction conditions, and the avoidance of harsh chemicals and the generation of large salt waste streams.
Head-to-Head Comparison: Chemical Synthesis vs. Microbial Fermentation
| Feature | Chemical Synthesis | Microbial Fermentation |
| Feedstock | Petrochemical-based (citral, acetone) | Renewable (sugars, glycerol) |
| Yield | High (72-85%) | Variable, but improving (up to 4 g/L titer) |
| Purity & Byproducts | High purity after distillation, but isomeric byproducts are a concern. | Generally high purity with fewer isomeric byproducts. |
| Scalability | Well-established and highly scalable. | Scalability is being demonstrated, with successful industrial-scale fermentations.[10] |
| Process Conditions | Harsh (strong acids/bases, high temperatures) | Mild (physiological temperatures and pressures) |
| Environmental Impact | Significant waste generation (salt, organic solvents), high energy consumption. | Lower environmental footprint, utilization of waste streams as feedstock is possible.[8] |
| Downstream Processing | Energy-intensive distillation, waste treatment. | Less energy-intensive extraction and purification steps. |
| Cost | Cost-effective at large scale due to established infrastructure. | Potentially lower operational costs, but initial strain development can be expensive. |
| Product Perception | "Synthetic" | "Natural" (if produced from natural feedstocks) |
Future Perspectives and Conclusion
The choice between chemical synthesis and microbial fermentation for β-ionone production is a complex one, with a clear trade-off between established, high-yield chemical processes and the more sustainable, "greener" profile of microbial fermentation.
Chemical synthesis will likely remain a dominant force in the market for the foreseeable future due to its mature technology, high yields, and established infrastructure. However, increasing environmental regulations and consumer demand for natural products will continue to drive innovation in this area, focusing on greener catalysts and more efficient processes.
Microbial fermentation is a rapidly advancing field. With ongoing improvements in metabolic engineering, synthetic biology, and fermentation technology, the titers and productivities of microbial β-ionone production are continuously increasing. The ability to use waste streams as feedstocks further enhances the economic and environmental viability of this approach.[8] As these technologies mature, microbial fermentation is poised to become a highly competitive and sustainable alternative for the production of β-ionone and other valuable chemicals.
For researchers and drug development professionals, the key takeaway is the expanding toolbox for sourcing essential molecules. While chemical synthesis provides a reliable and scalable option, microbial fermentation offers a compelling path toward more sustainable and environmentally friendly chemical production. The optimal choice will depend on the specific requirements of the application, including cost, purity, scale, and the growing importance of a green supply chain.
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Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. Frontiers in Microbiology. [Link]
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Industrial method for preparing beta-ionone. Patsnap Eureka. [Link]
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Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering. ResearchGate. [Link]
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In Situ Product Recovery of β-Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction and Purification. ResearchGate. [Link]
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In Situ Product Recovery of β‐Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction. Greener Engineering. [Link]
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A Senior Application Scientist's Guide to Comparative Transcriptomics of Cells Treated with Beta-Ionone
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a therapeutic compound is paramount. Beta-ionone, a naturally occurring cyclic terpenoid found in various fruits, vegetables, and essential oils, has garnered significant interest for its diverse biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the transcriptomic landscape of various cell types following treatment with beta-ionone. By leveraging RNA sequencing (RNA-seq), we can move beyond observing phenotypic changes to elucidating the underlying shifts in gene expression that drive them.[6][7]
This document is structured not as a rigid protocol but as a comprehensive scientific guide. It is designed to explain the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.
The Rationale for a Comparative Transcriptomic Approach
A single transcriptomic study on one cell line provides a snapshot; a comparative study provides a narrative. By analyzing the effects of beta-ionone across different cell types—such as various cancers, normal primary cells, and even non-mammalian models—we can distinguish between universal mechanisms of action and cell-type-specific responses. This comparative approach is critical for identifying robust biomarkers, predicting off-target effects, and understanding the context-dependent efficacy of beta-ionone as a potential therapeutic agent.
The general workflow for such a study is a multi-stage process, beginning with careful experimental design and culminating in complex bioinformatic analysis and biological interpretation.
Caption: High-level workflow for a comparative transcriptomics study.
Comparative Analysis of Transcriptomic Responses to Beta-Ionone
The cellular response to beta-ionone is remarkably pleiotropic, with transcriptomic shifts observed in pathways controlling cell life, death, and proliferation. The comparison below synthesizes findings from multiple studies across diverse cell lineages.
Cancer Cell Lines: A Focus on Anti-Neoplastic Mechanisms
Beta-ionone consistently demonstrates anti-cancer activity, but the specific genetic programs it modulates vary significantly between cancer types.
-
Breast Cancer (e.g., MDA-MB-231): Treatment with a beta-ionone derivative, 3-hydroxy-β-ionone (3-HBI), leads to the induction of apoptosis. This is evidenced by the transcriptional upregulation of pro-apoptotic genes like BAX and CASP3 (Caspase-3) and the downregulation of the anti-apoptotic gene BCL2.[8] Furthermore, 3-HBI suppresses the TGF-β/Smad signaling pathway, a key driver of the Epithelial-to-Mesenchymal Transition (EMT), by downregulating SMAD2 and SMAD3.[8][9] This transcriptomic shift results in reduced cancer cell migration and invasion.[8][9]
-
Colorectal Cancer (e.g., SW620): A key mechanism in colorectal cancer (CRC) involves the activation of an ectopically expressed olfactory receptor, OR51E2.[10][11] Beta-ionone binding to this G-protein coupled receptor triggers a signaling cascade that elevates intracellular calcium. This, in turn, inhibits the MEK-ERK pathway, a central signaling node for cell proliferation.[11] The ultimate transcriptomic consequence is the suppression of proliferation genes and the induction of apoptosis.[11]
-
Prostate Cancer (e.g., DU145, PC-3): In prostate cancer cells, beta-ionone induces G1 cell cycle arrest.[12][13] This is achieved through the transcriptional downregulation of key cell cycle regulators, including Cyclin D1 (CCND1) and Cyclin-Dependent Kinase 4 (CDK4).[12][13] Additionally, beta-ionone suppresses the HMG-CoA reductase pathway, which is crucial for synthesizing intermediates required for protein modification in cell growth.[3][12] Another study showed that beta-ionone can activate the Prostate-Specific G protein-coupled Receptor (PSGR), which suppresses the nuclear translocation of the androgen receptor (AR), a key driver of prostate cancer growth.[14]
-
Gastric & Liver Cancers: In gastric cancer cells, beta-ionone enhances the apoptotic effects of the chemotherapeutic agent 5-fluorouracil, acting synergistically through the GSK-3β signaling pathway.[1] In hepatocellular carcinoma, it sensitizes cells to TRAIL-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5).[15]
Non-Cancerous & Non-Mammalian Cells: Diverse Functional Roles
-
Human Dermal Fibroblasts: Beta-ionone shows potential for anti-aging applications in skin. In dermal fibroblasts treated with the stress-inducing glucocorticoid dexamethasone, beta-ionone was found to suppress the expression of GR target genes.[16] This action restored the dexamethasone-induced downregulation of collagen (COL1A1, COL1A2) and hyaluronic acid synthase, key components of the skin's extracellular matrix.[16]
-
Retinal Pigment Epithelial (RPE) Cells: Contrary to its anti-proliferative effect in cancer, beta-ionone promotes migration and proliferation in RPE cells.[17] This effect is also mediated by the olfactory receptor OR51E2, whose activation leads to the phosphorylation of pro-proliferative kinases ERK1/2 and AKT.[17] This highlights the critical importance of cellular context in determining the functional outcome of beta-ionone treatment.
-
Plants (Arabidopsis thaliana): In plants, beta-ionone acts as a signaling molecule that triggers a massive reprogramming of the transcriptome.[18] This includes the altered expression of thousands of transcripts involved in stress tolerance, pathogen defense, and hormone metabolism, ultimately enhancing the plant's resistance to fungal pathogens like Botrytis cinerea.[18][19][20]
Comparative Data Summary
| Cell Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Primary Functional Outcome |
| Breast Cancer | Apoptosis (BAX, CASP3)[8] | Anti-Apoptosis (BCL2), EMT/TGF-β (SMAD2/3)[8][9] | Apoptosis, Reduced Metastasis |
| Colorectal Cancer | Apoptosis Pathways | Proliferation (MEK-ERK Pathway)[11] | Apoptosis, Reduced Proliferation |
| Prostate Cancer | - | Cell Cycle (CCND1, CDK4), HMG-CoA Reductase[12][13] | G1 Cell Cycle Arrest, Apoptosis |
| Dermal Fibroblasts | Collagen Synthesis (COL1A1, COL1A2)[16] | Glucocorticoid Receptor (GR) Signaling[16] | Reversal of Stress-Induced Aging |
| RPE Cells | Proliferation (ERK1/2, AKT pathways)[17] | - | Increased Migration & Proliferation |
| Arabidopsis thaliana | Stress/Defense Response, Hormone Metabolism[18] | Photosynthesis, Growth[18] | Enhanced Pathogen Resistance |
Spotlight on Key Signaling Pathways
Transcriptomic data reveals which genes are changing, but pathway analysis tells us how those genes work together. Beta-ionone's effects converge on several critical signaling hubs. The activation of the olfactory receptor OR51E2 in both colorectal cancer and RPE cells is a fascinating example of a single receptor mediating opposing outcomes based on the cellular machinery downstream.
Caption: Context-dependent signaling of β-ionone via the OR51E2 receptor.
A Self-Validating Protocol for Comparative Transcriptomics
This protocol provides a robust framework for investigating the transcriptomic effects of beta-ionone. The inclusion of multiple quality control steps and biological replicates is essential for generating trustworthy and reproducible data.
4.1. Cell Culture and Treatment
-
Causality: The choice of cell lines is the foundation of a comparative study. Select lines that represent the biological question (e.g., metastatic vs. primary tumor, different tissue origins). Culture all cell lines in their recommended media and conditions to avoid confounding transcriptomic changes.
-
Step 1: Seed cells in triplicate (for biological replicates) for each condition (e.g., Control, 50µM Beta-Ionone, 100µM Beta-Ionone). Allow cells to adhere and reach 60-70% confluency.
-
Step 2: Prepare a stock solution of beta-ionone in a suitable solvent (e.g., DMSO). The final solvent concentration in the media should be consistent across all wells, including the vehicle control, and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Step 3: Treat cells for a predetermined time (e.g., 24 hours). This time point should be based on prior cell viability or functional assays.
-
Step 4: Harvest cells by trypsinization or scraping, wash with cold PBS, and pellet by centrifugation. Immediately proceed to RNA isolation or flash-freeze the pellets in liquid nitrogen and store at -80°C.
4.2. RNA Isolation and Quality Control (QC)
-
Causality: High-quality RNA is non-negotiable for reliable RNA-seq data. Degraded RNA will lead to a 3' bias in sequencing reads and inaccurate quantification.
-
Step 1: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol extraction, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Step 2: Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio ~1.8-2.0; A260/A230 ratio > 2.0).
-
Step 3 (Critical QC): Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a microfluidics-based system (e.g., Agilent Bioanalyzer). A RIN value > 8 is required for high-quality, reproducible library preparation.
4.3. RNA-Seq Library Preparation and Sequencing
-
Causality: The library preparation method determines which RNA species are sequenced. For protein-coding gene expression, poly(A) selection is standard for enriching mRNA.
-
Step 1: Using a commercial kit (e.g., Illumina TruSeq Stranded mRNA), isolate mRNA from 1µg of total RNA using poly-T oligo-attached magnetic beads.
-
Step 2: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Step 3: Synthesize second-strand cDNA, incorporating dUTP in place of dTTP. This marks the second strand, allowing for stranded (directional) sequencing, which is crucial for accurately identifying antisense transcripts and splice variants.
-
Step 4: Perform end-repair, A-tailing, and ligate sequencing adapters. The adapters contain unique indices for multiplexing (pooling) multiple samples in one sequencing lane.
-
Step 5: Purify the ligation products and perform PCR amplification to enrich the adapter-ligated DNA fragments.
-
Step 6: Validate the final library quality and quantity using a Bioanalyzer and qPCR.
-
Step 7: Sequence the pooled libraries on a high-throughput sequencer (e.g., Illumina NovaSeq), aiming for a minimum of 20-30 million single-end or paired-end reads per sample for differential gene expression analysis.
4.4. Bioinformatic Analysis
-
Causality: The bioinformatic pipeline translates raw sequencing data into biological insights. Each step is a form of data filtering and statistical testing designed to identify significant changes.
-
Step 1 (QC): Check raw sequencing read quality using FastQC. Trim adapters and low-quality bases if necessary.
-
Step 2 (Alignment): Align trimmed reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.
-
Step 3 (Quantification): Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Step 4 (Differential Expression): Using the raw count matrix, perform differential gene expression (DGE) analysis with packages like DESeq2 or edgeR in R.[21] These tools normalize the data and use statistical models appropriate for count data to identify genes that are significantly up- or down-regulated between treated and control groups. A common threshold for significance is a False Discovery Rate (FDR) adjusted p-value < 0.05 and a |log2(Fold Change)| > 1.
-
Step 5 (Interpretation): Take the list of differentially expressed genes (DEGs) and perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways that are most significantly affected by beta-ionone treatment.
-
Step 6 (Comparative Analysis): Compare the DEG lists and enriched pathways across the different cell lines to identify common and cell-type-specific responses, as summarized in the table and pathway diagrams above.
Conclusion and Future Perspectives
Comparative transcriptomics reveals that beta-ionone is a potent modulator of gene expression with highly context-dependent effects. In cancerous cells, it consistently pushes the transcriptome towards apoptosis and cell cycle arrest, albeit through different signaling pathways depending on the cancer's origin.[1][11][12] In contrast, in non-cancerous cells like RPEs, it can promote proliferation, highlighting the need for targeted therapeutic strategies.[17]
The future of this research lies in increasing resolution. Single-cell RNA sequencing (scRNA-seq) could dissect the heterogeneity of responses within a cell population, while in vivo transcriptomic studies in animal models will be crucial for validating these cellular findings in a complex physiological environment. By continuing to unravel the intricate transcriptomic consequences of beta-ionone treatment, we can better harness its therapeutic potential for a range of human diseases.
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3-Hydroxy-β-ionone Suppresses Breast Cancer Progression by Inducing Apoptosis and Blocking EMT Through the TGF-β/Smad Signaling Pathway. (2025). International Journal of Molecular Sciences. [Link]
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β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway. (2024). PLOS One. [Link]
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Activation of PSGR with β-ionone suppresses prostate cancer progression by blocking androgen receptor nuclear translocation. (2019). Cancer Letters. [Link]
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β-Ionone and its analogs as promising anticancer agents. (2016). European Journal of Medicinal Chemistry. [Link]
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β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. (2013). Nutrition and Cancer. [Link]
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The apocarotenoid β-ionone regulates the transcriptome of Arabidopsis thaliana and increases its resistance against Botrytis cinerea. (2024). The Plant Journal. [Link]
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β-Ionone suppresses colorectal tumorigenesis by activating OR51E2, a potential tumor suppressor. (2025). Laboratory of Ectopic Olfactory & Taste Receptors. [Link]
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β-Ionone suppresses colorectal tumorigenesis by activating OR51E2, a potential tumor suppressor. (n.d.). Korea University. [Link]
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Beta-ionone-inhibited proliferation of breast cancer cells by inhibited COX-2 activity. (2025). Journal of Functional Foods. [Link]
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β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells. (2013). HKBU Scholars. [Link]
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A Comparative Analysis of Beta-Ionone's Anti-Cancer Efficacy Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high efficacy and minimal side effects is a perpetual endeavor. Naturally occurring compounds, in particular, have garnered significant attention for their therapeutic potential. Beta-ionone, a cyclic terpenoid found in various fruits, vegetables, and flowers, has emerged as a promising candidate, demonstrating anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. This guide provides an in-depth comparative study of beta-ionone's effects on different cancer cell lines, supported by experimental data and detailed protocols to facilitate further research and development. Our objective is to present a clear, data-driven comparison to aid in understanding its therapeutic potential and underlying mechanisms of action.
Introduction to Beta-Ionone as a Potential Anti-Cancer Agent
Beta-ionone is a naturally occurring isoprenoid recognized for its pleasant floral scent. Beyond its aromatic properties, a growing body of scientific evidence has illuminated its potential as a chemopreventive and therapeutic agent against cancer. Its ability to modulate key cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and cell cycle regulation, makes it a compelling subject of study. This guide will dissect the differential effects of beta-ionone across various cancer types, providing a comparative framework for its potential applications in oncology.
Comparative Cytotoxicity of Beta-Ionone
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. The efficacy of beta-ionone varies significantly across different cancer cell lines, suggesting a degree of cell-type-specific activity. The following table summarizes the reported IC50 values of beta-ionone in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Prostate Cancer | DU145 | 210 | [1] |
| LNCaP | 130 | [1] | |
| PC-3 | 130 | [1] | |
| Gastric Cancer | SGC-7901 | 186 | [2] |
| MKN-45 | 336 | [2] | |
| Breast Cancer | MCF-7 | 113.40 (as 3-hydroxy-β-ionone) | [3] |
| T47D | 185.50 (as 3-hydroxy-β-ionone) | [3] | |
| MDA-MB-231 | 388.40 (as 3-hydroxy-β-ionone) | [3] | |
| Leukemia | U937 | Activity noted, specific IC50 not consistently reported | [4] |
| Colon Cancer | HCT116 | Activity noted, specific IC50 not consistently reported | [4] |
| Hepatocellular Carcinoma | Hep3B | Activity noted, specific IC50 not consistently reported | [4] |
Analysis of Cytotoxicity Data:
The data reveals that beta-ionone exhibits a range of cytotoxic activity, with prostate cancer cell lines (LNCaP and PC-3) and certain breast cancer cell lines (MCF-7) showing higher sensitivity. In contrast, gastric cancer cell lines and the triple-negative breast cancer cell line MDA-MB-231 appear to be more resistant. This variability underscores the importance of understanding the specific molecular targets and pathways affected by beta-ionone in different cellular contexts.
Mechanistic Insights: A Comparative Look at Cellular Effects
The anti-cancer activity of beta-ionone is not solely dependent on its cytotoxic effects but also on its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Beta-ionone has been shown to induce apoptosis across various cancer cell lines, primarily through the intrinsic mitochondrial pathway. A key indicator of this pathway's activation is the modulation of the Bax/Bcl-2 protein ratio, where an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 sensitizes cells to apoptosis.
Comparative Effect on Apoptosis-Related Proteins:
| Cancer Type | Cell Line | Effect on Bax/Bcl-2 Ratio | Caspase Activation | Citation |
| Breast Cancer | MDA-MB-231 | Increased Bax, Decreased Bcl-2 | Increased Caspase-3 | [3] |
| Gastric Cancer | SGC-7901 | Increased Bax, Decreased Bcl-2 | Increased Cleaved Caspase-3 | [2] |
| Prostate Cancer | General | Pro-apoptotic effects observed | Apoptosis induction noted | [1] |
The consistent upregulation of Bax and downregulation of Bcl-2, coupled with the activation of executioner caspase-3, strongly suggests that beta-ionone triggers the mitochondrial apoptotic cascade in both breast and gastric cancer cells. While apoptosis is induced in prostate cancer cells, more detailed comparative studies on the specific molecular players are warranted.
Cell Cycle Arrest
The ability to arrest the cell cycle is a hallmark of many anti-cancer agents, as it prevents the uncontrolled proliferation of tumor cells. Beta-ionone has been observed to induce cell cycle arrest at different phases, depending on the cancer cell line and the concentration used.
Comparative Analysis of Cell Cycle Arrest:
| Cancer Type | Cell Line | Phase of Arrest | Key Modulated Proteins | Citation |
| Prostate Cancer | DU145, PC-3 | G1 | Downregulation of Cdk4, Cyclin D1 | [1] |
| Breast Cancer | MCF-7 | S Phase | Downregulation of Cyclin D1, CDK4 | [5] |
| Gastric Cancer | SGC-7901 | G0/G1 | Not specified | [2] |
| Gastric Cancer | MKN-45 | S Phase | Not specified | [2] |
The data indicates a differential effect on the cell cycle. In prostate cancer, beta-ionone predominantly induces a G1 phase arrest, while in breast and one of the gastric cancer cell lines, an S phase arrest is observed. This suggests that beta-ionone may interact with different cell cycle checkpoint proteins in various cancer types. The downregulation of Cdk4 and Cyclin D1 in prostate cancer is a key mechanism for the G1 arrest.
Unraveling the Signaling Pathways
The diverse cellular effects of beta-ionone are orchestrated by its interaction with multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers for sensitivity.
HMG-CoA Reductase Pathway
One of the earliest proposed mechanisms for beta-ionone's anti-cancer activity is its ability to suppress the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell growth and proliferation. Downregulation of HMG-CoA reductase has been observed in prostate cancer cells treated with beta-ionone.[1]
Wnt/β-catenin and GSK-3β Signaling
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. In gastric cancer cells, beta-ionone has been shown to enhance the inhibitory effects of 5-fluorouracil through the glycogen synthase kinase-3β (GSK-3β) signaling pathway, a key component of the β-catenin destruction complex.[2]
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival and proliferation and is often hyperactivated in cancer. There is emerging evidence that various natural compounds can exert their anti-cancer effects by inhibiting this pathway.[6] While direct, extensive comparative studies on beta-ionone's effect on the PI3K/Akt pathway across different cancer cells are still developing, its role in modulating apoptosis and cell survival suggests it may be a relevant target.
Below is a diagram illustrating the potential signaling pathways modulated by beta-ionone in cancer cells.
Sources
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- 2. Immunohistochemical analysis of bcl-2, bax, bcl-X, and mcl-1 expression in prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Nuances of Beta-Ionone: A Guide to Safe Handling and Disposal
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work lies in a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling beta-Ionone, a common fragrance and flavoring agent also utilized in various research applications. Our focus is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
Understanding the Risk Profile of Beta-Ionone
Beta-Ionone is a colorless to light yellow liquid with a characteristic woody and floral scent.[1][2] While widely used, it is not without its hazards. It may cause skin and eye irritation, and there is evidence to suggest it can cause skin sensitization in some individuals.[3][4][5] Inhalation of vapors may lead to respiratory tract irritation, and in high concentrations, it can cause drowsiness and dizziness.[3][4] Furthermore, beta-Ionone is classified as toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to prevent environmental contamination.[4][6][7]
It is crucial to note that as of the writing of this guide, there are no specific occupational exposure limits established by OSHA, NIOSH, or ACGIH for beta-Ionone.[3][8] This absence of defined limits necessitates a more cautious approach, adhering to the principle of keeping exposure As Low As Reasonably Achievable (ALARA).
Core Personal Protective Equipment (PPE) for Beta-Ionone Handling
A multi-layered approach to PPE is crucial when handling beta-Ionone to mitigate the risks of exposure. The following table summarizes the recommended PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber (NBR) gloves (0.7 mm thickness recommended) | Provides a suitable barrier against skin contact.[6] Thicker gloves offer extended breakthrough times. |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects against splashes and airborne droplets that can cause eye irritation.[3][6][7][8] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and minimizes skin contact.[3][7][8] |
| Respiratory Protection | NIOSH/MSHA approved respirator with organic vapor cartridges | Necessary when working in poorly ventilated areas, or when aerosol or mist formation is likely.[3][6][7] |
The Rationale Behind Your Protective Barrier
-
Hand Protection: The selection of nitrile gloves is based on their general resistance to a wide range of chemicals.[6] While breakthrough times can vary based on the specific glove manufacturer and duration of exposure, nitrile provides a reliable initial barrier. It is imperative to inspect gloves for any signs of degradation or perforation before use and to dispose of them properly after handling the chemical.[2]
-
Eye and Face Protection: Direct contact of beta-Ionone with the eyes can cause irritation.[4] Standard safety glasses may not provide adequate protection from splashes. Therefore, chemical safety goggles that form a seal around the eyes are the minimum requirement.[6][8] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[7]
-
Skin and Body Protection: A standard lab coat is generally sufficient for handling small quantities of beta-Ionone in a well-ventilated area.[3][8] However, for larger quantities or in situations with a greater potential for splashes, a chemical-resistant apron over the lab coat is recommended.[4] Any clothing that becomes contaminated should be removed immediately and laundered before reuse.[3][7]
-
Respiratory Protection: While beta-Ionone has low vapor pressure, the risk of inhaling vapors or mists increases with heating or aerosolization.[2] In such scenarios, or in areas with inadequate ventilation, a properly fitted respirator with organic vapor cartridges is essential to prevent respiratory tract irritation.[6][7]
Procedural Guidance for Safe Handling
A systematic approach to handling beta-Ionone will significantly minimize the risk of exposure. The following workflow provides a step-by-step guide from preparation to disposal.
Caption: A procedural workflow for the safe handling of beta-Ionone.
Step-by-Step Handling Protocol
-
Preparation:
-
Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for beta-Ionone.[3][6][7][8][9]
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
-
Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol generation.[3]
-
-
Handling:
-
Transfer with Care: When transferring beta-Ionone, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Maintain Containment: Keep containers of beta-Ionone tightly closed when not in use to minimize the release of vapors.[3][7]
-
Avoid Contact: Be mindful to avoid direct contact with the skin and eyes, and to prevent inhalation of any vapors or mists.[3][6]
-
-
Post-Handling & Cleanup:
-
Decontaminate: Clean and decontaminate all work surfaces and equipment that may have come into contact with beta-Ionone.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of in a designated waste container.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after handling beta-Ionone, even if you were wearing gloves.[3]
-
Spill Response and Disposal Plan
In the event of a spill, a prompt and appropriate response is critical to mitigate potential hazards.
Caption: A step-by-step workflow for responding to a beta-Ionone spill.
Spill Cleanup Protocol
-
Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure adequate ventilation to disperse any vapors.[7]
-
Don PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.[9]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and any other disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][10] Do not dispose of beta-Ionone or its waste down the drain, as it is harmful to aquatic life.[6][9]
Waste Disposal
All waste containing beta-Ionone, including empty containers, must be treated as hazardous waste.[6] Containers should be tightly sealed and clearly labeled. Follow your institution's specific hazardous waste disposal procedures. It is crucial to avoid releasing beta-Ionone into the environment.[6][7][9]
By adhering to these guidelines and fostering a culture of safety consciousness, you can confidently handle beta-Ionone while protecting yourself, your colleagues, and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Beta-Ionone, Synthetic, 96%. Retrieved from Cole-Parmer: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: β-Ionone. Retrieved from Carl ROTH: [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET β-Ionone (Natural). Retrieved from Synerzine: [Link]
-
Chemtex USA. (2015, June 3). Beta Ionone Safety Data Sheet. Retrieved from Chemtex USA: [Link]
-
The Perfumers Apprentice. (2025, August 12). SAFETY DATA SHEET - Ionone Beta. Retrieved from The Perfumers Apprentice: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638014, I2-Ionone. Retrieved from PubChem: [Link]
- Belsito, D., et al. (2007). A toxicologic and dermatologic assessment of ionones when used as fragrance ingredients. Food and Chemical Toxicology, 45(1), 1-21.
-
Environmental Working Group. (n.d.). What is beta-IONONE. Retrieved from EWG Skin Deep: [Link]
- Kim, M., et al. (2021). β-Ionone Attenuates Dexamethasone-Induced Suppression of Collagen and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts. International Journal of Molecular Sciences, 22(11), 5678.
-
The Good Scents Company. (n.d.). beta-ionone. Retrieved from The Good Scents Company: [Link]
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- 1. BETA-IONONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. I2-Ionone | C13H20O | CID 638014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ewg.org [ewg.org]
- 6. carlroth.com [carlroth.com]
- 7. chemtexusa.com [chemtexusa.com]
- 8. fishersci.com [fishersci.com]
- 9. synerzine.com [synerzine.com]
- 10. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
